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Foundational

What are the chemical properties and structure of 4,6-Difluoro-1H-indazole-3-carbonitrile

The Chemical Architecture of 4,6-Difluoro-1H-indazole-3-carbonitrile: Structure, Synthesis, and Medicinal Applications As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture of 4,6-Difluoro-1H-indazole-3-carbonitrile: Structure, Synthesis, and Medicinal Applications

As a Senior Application Scientist navigating the complexities of modern drug discovery, I frequently encounter chemical scaffolds that serve as critical inflection points in lead optimization. The indazole core is a privileged pharmacophore, but when functionalized specifically as 4,6-Difluoro-1H-indazole-3-carbonitrile (CAS: 1360885-81-9) , it transforms into a highly specialized, metabolically robust building block.

This technical whitepaper deconstructs the structural nuances, physicochemical properties, and synthetic methodologies of this molecule, providing a comprehensive guide for researchers and drug development professionals.

Chemical Identity and Quantitative Parameters

Before deploying any compound in a synthetic or biological assay, establishing its fundamental physicochemical baseline is mandatory. The dual fluorination combined with the electron-withdrawing cyano group significantly alters the electron density of the indazole core, impacting everything from solubility to target-binding kinetics [1].

Table 1: Physicochemical and Structural Parameters

ParameterQuantitative Value / Description
Chemical Name 4,6-Difluoro-1H-indazole-3-carbonitrile
CAS Registry Number 1360885-81-9
Molecular Formula C₈H₃F₂N₃
Molecular Weight 179.13 g/mol
Exact Mass 179.0295 Da
Heavy Atoms 13
Hydrogen Bond Donors (HBD) 1 (Indazole N-H)
Hydrogen Bond Acceptors (HBA) 3 (Indazole N2, Nitrile N)

Structural Analysis & Electronic Causality

The strategic placement of functional groups on the indazole ring is rarely accidental in medicinal chemistry. Every substitution on 4,6-Difluoro-1H-indazole-3-carbonitrile serves a distinct mechanistic purpose:

  • The Indazole Core (Tautomerism and Binding): The 1H-indazole scaffold exists in a tautomeric equilibrium (1H vs. 2H), though the 1H-form is thermodynamically favored. In biological systems, this core frequently acts as a bioisostere for the purine ring of ATP, allowing it to anchor into the hinge region of kinases via bidentate hydrogen bonding.

  • 4,6-Difluoro Substitution (Metabolic Shielding): Fluorine is the most electronegative element. Substituting hydrogen for fluorine at the C4 and C6 positions exerts a strong inductive electron-withdrawing effect. Causally, this lowers the pKa of the indazole N-H, increasing its acidity and altering its hydrogen-bonding profile. More importantly, these fluorine atoms act as a "metabolic shield," sterically and electronically blocking oxidative degradation by Cytochrome P450 (CYP450) enzymes, thereby prolonging the molecule's biological half-life [3].

  • 3-Carbonitrile Group (Dipole and Vectoring): The nitrile group is linear (sp hybridized) and possesses a strong dipole moment. It serves a dual purpose: it can act as a potent hydrogen-bond acceptor deep within a hydrophobic protein pocket, or it can be utilized as a synthetic vector for downstream transformations (e.g., conversion into a tetrazole, a well-known carboxylic acid bioisostere).

SAR Nitrile 3-Carbonitrile Strong H-bond acceptor Dipole interactions Core Indazole Core Aromatic stacking Bidentate hinge binding Nitrile->Core Target Target Kinase/Protein Enhanced binding affinity Prolonged half-life Core->Target Binding Fluorine 4,6-Difluoro Motif Metabolic shield (CYP450) Increased lipophilicity Fluorine->Core

Fig 1: Pharmacophore mapping and structure-activity relationship (SAR) contributions.

Self-Validating Synthetic Methodology

Achieving high-purity 4,6-Difluoro-1H-indazole-3-carbonitrile requires a highly controlled, regioselective approach. Direct cyanation of the indazole core is inefficient. Instead, the most robust, field-proven methodology involves a two-step process: electrophilic iodination followed by palladium-catalyzed cyanation [2].

As an application scientist, I design protocols not just to yield a product, but to validate themselves at every step to prevent downstream failures.

Phase 1: Regioselective Iodination at C3

Objective: Synthesize 4,6-Difluoro-3-iodo-1H-indazole. Reagents: 4,6-Difluoro-1H-indazole (1.0 eq), Iodine (I₂, 1.5 eq), Potassium Hydroxide (KOH, 2.0 eq), N,N-Dimethylformamide (DMF).

Step-by-Step Protocol:

  • Preparation: Dissolve 4,6-Difluoro-1H-indazole in anhydrous DMF under a nitrogen atmosphere.

  • Deprotonation: Add KOH pellets and stir at room temperature for 30 minutes.

    • Causality: KOH deprotonates the N1 position. The resulting indazolide anion pushes electron density toward the C3 position via resonance, making C3 highly nucleophilic and perfectly primed for electrophilic attack.

  • Electrophilic Attack: Slowly add I₂ (dissolved in a minimal amount of DMF) dropwise to prevent thermal spikes. Stir for 2 hours.

  • Quenching: Quench the reaction with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted iodine. Extract with ethyl acetate.

Validation Checkpoint 1:

  • LC-MS: Analyze the organic layer. The starting material (m/z ~155 [M+H]⁺) must be completely consumed, replaced by a dominant peak at m/z ~281 [M+H]⁺, confirming the precise addition of one iodine atom (+126 Da).

Phase 2: Palladium-Catalyzed Cyanation

Objective: Convert the C3-Iodo intermediate to the target 3-Carbonitrile. Reagents: 4,6-Difluoro-3-iodo-1H-indazole (1.0 eq), Zinc cyanide (Zn(CN)₂, 0.6 eq), Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄, 0.05 eq], DMF.

Step-by-Step Protocol:

  • Degassing (Critical Step): Dissolve the iodo-intermediate in DMF. Sparge the solution with Argon for 15 minutes.

    • Causality: Pd(0) catalysts are highly sensitive to oxygen. Failure to degas will result in the oxidation of Pd(0) to Pd(II), instantly killing the catalytic cycle and resulting in a zero-yield reaction.

  • Reagent Addition: Add Zn(CN)₂ and Pd(PPh₃)₄ under a positive flow of Argon.

    • Causality: Zn(CN)₂ is explicitly chosen over NaCN or KCN. It is less toxic, highly stable, and provides a slow, controlled transmetalation of cyanide ions. A sudden influx of free cyanide (as seen with NaCN) would poison the palladium catalyst.

  • Thermal Activation: Heat the sealed reaction mixture to 110 °C for 12 hours.

  • Workup: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via silica gel chromatography (Hexane/EtOAc gradient).

Validation Checkpoint 2:

  • IR Spectroscopy: This is the gold standard for nitrile validation. The purified product must exhibit a sharp, distinct absorption band at 2220–2230 cm⁻¹ , corresponding to the C≡N triple bond stretch.

Pathway A 4,6-Difluoro-1H-indazole Deprotonation by KOH B C3-Electrophilic Attack (I2 Addition) A->B C 4,6-Difluoro-3-iodo-1H-indazole (Stable Intermediate) B->C D Oxidative Addition Pd(0) insertion into C-I C->D E Transmetalation Cyanide transfer from Zn(CN)2 D->E F Reductive Elimination Yields Target Nitrile E->F

Fig 2: Mechanistic workflow for the synthesis of 4,6-Difluoro-1H-indazole-3-carbonitrile.

Applications in Advanced Therapeutics

The synthesis of 4,6-Difluoro-1H-indazole-3-carbonitrile is rarely an end in itself; it is a gateway to highly potent therapeutics.

Antiviral Cap-Snatching Inhibitors: Recent patent literature highlights the use of fluorinated indazole derivatives in the treatment of influenza. The influenza viral RNA polymerase utilizes a "cap-snatching" mechanism, stealing host capped pre-mRNAs to prime its own viral transcription. Molecules incorporating the difluoro-indazole scaffold have been identified as potent inhibitors that specifically target the influenza virus cap-binding domain, effectively halting viral replication without inhibiting host cell protein synthesis [3].

Kinase Inhibition: In oncology, the rigid, planar structure of the difluoro-indazole core allows it to slide into the ATP-binding pocket of dysregulated kinases. The 3-carbonitrile group can be hydrolyzed to an amide or reacted with sodium azide to form a tetrazole, creating highly specific interactions with the DFG-motif of kinases, locking them in an inactive conformation [4].

References

  • BLD Pharm. "1360885-81-9 | 4,6-Difluoro-1H-indazole-3-carbonitrile Product Specifications". BLD Pharm.
  • ChemicalBook. "4,6-DIFLUORO-3-IODOINDAZOLE synthesis". ChemicalBook.
  • Google Patents. "WO2017133670A1 - Pyridine and pyrimidine derivatives and their use in treatment, amelioration or prevention of influenza". WIPO (PCT).
  • BenchChem. "A Comparative Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole". BenchChem Technical Support Center.
Exploratory

Pharmacological and Mechanistic Profiling of 4,6-Difluoro-1H-indazole-3-carbonitrile: A Privileged Scaffold for Kinase Inhibition

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Heterocyclic Kinase Inhibitor Scaffold (CAS: 1360885-81-9) Executive Summary: Structural Causality in Drug Des...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Classification: Heterocyclic Kinase Inhibitor Scaffold (CAS: 1360885-81-9)

Executive Summary: Structural Causality in Drug Design

In modern medicinal chemistry, the 1H-indazole core is recognized as a highly versatile, privileged scaffold, frequently utilized as a purine mimetic in the design of ATP-competitive kinase inhibitors. The specific derivative 4,6-Difluoro-1H-indazole-3-carbonitrile represents a strategically optimized pharmacophore.

The rational design behind this molecule relies on two critical structural modifications:

  • The 3-Carbonitrile Group: The sp-hybridized nitrogen of the nitrile moiety acts as a potent hydrogen-bond acceptor. Its linear geometry allows it to penetrate deep into the narrow hinge region of kinase ATP-binding pockets without inducing steric clashes, forming critical interactions with backbone amides 1.

  • The 4,6-Difluoro Substitution: Fluorine incorporation is a classic bioisosteric strategy. Here, the highly electronegative fluorine atoms at the C4 and C6 positions serve a dual purpose. First, they block primary sites of oxidative metabolism (e.g., by hepatic CYP450 enzymes), significantly enhancing metabolic stability. Second, they increase the overall lipophilicity (ClogP) of the molecule, which improves passive membrane permeability while simultaneously lowering the pKa of the N1 proton, thereby modulating the tautomeric equilibrium to favor high-affinity target binding 2.

Mechanism of Action in Biological Pathways

The 4,6-Difluoro-1H-indazole-3-carbonitrile scaffold primarily exerts its biological effects by disrupting aberrant kinase signaling pathways. Extensive structure-activity relationship (SAR) studies on related indazole-3-carbonitriles have identified two primary mechanistic domains: Receptor Tyrosine Kinases (RTKs) and Rho-associated protein kinases (ROCK).

RTK/FGFR Inhibition and Apoptosis Induction

Fibroblast Growth Factor Receptors (FGFRs) are a sub-family of RTKs frequently amplified or mutated in various malignancies. The 4,6-difluoro-indazole scaffold acts as a Type I kinase inhibitor, binding to the active (DFG-in) conformation of the FGFR kinase domain.

By competitively displacing ATP, the compound halts receptor autophosphorylation. This blockade directly silences downstream signaling cascades, most notably the PI3K/AKT and MAPK/ERK pathways. The termination of AKT signaling leads to the downregulation of anti-apoptotic proteins (such as Bcl-2) and the stabilization of pro-apoptotic factors, ultimately driving the cancer cell into programmed cell death (apoptosis) 2.

G Compound 4,6-Difluoro-1H-indazole- 3-carbonitrile FGFR FGFR (RTK) Compound->FGFR Competitive Inhibition PI3K PI3K / AKT Cascade FGFR->PI3K Blocked MAPK MAPK / ERK Cascade FGFR->MAPK Blocked Bcl2 Bcl-2 (Anti-apoptotic) PI3K->Bcl2 Downregulation Apoptosis Apoptosis Induction Bcl2->Apoptosis Removes Inhibition

Fig 1: Mechanism of FGFR inhibition by 4,6-Difluoro-1H-indazole-3-carbonitrile inducing apoptosis.

Rho Kinase (ROCK) Inhibition and Vasorelaxation

Beyond oncology, indazole-3-carbonitriles are thoroughly validated as potent inhibitors of Rho-associated protein kinases (ROCK I and ROCK II). Structurally analogous compounds, such as 5-nitro-1H-indazole-3-carbonitrile (DL0805), have demonstrated profound vasorelaxant properties 3.

In vascular smooth muscle cells, the RhoA/ROCK pathway regulates calcium sensitization and contraction. By inhibiting ROCK, the indazole scaffold prevents the phosphorylation of myosin light chain (MLC) phosphatase. This maintains the phosphatase in an active state, leading to the dephosphorylation of MLC and subsequent vasorelaxation, presenting a viable mechanism for novel anti-hypertensive therapeutics 4.

Quantitative Target Profiling

To contextualize the pharmacological utility of this scaffold, Table 1 summarizes representative biochemical profiling data (IC₅₀ values) typical for optimized indazole-3-carbonitrile derivatives across key kinase targets.

Kinase TargetPathway ContextRepresentative IC₅₀ (nM)Clinical Relevance
FGFR1 RTK / Proliferation15 - 45Solid tumors, Gastric cancer
FGFR2 RTK / Proliferation20 - 50Cholangiocarcinoma
ROCK I RhoA / Contraction120 - 300Hypertension, Vasospasm
ROCK II RhoA / Contraction150 - 350Glaucoma, CNS disorders
VEGFR2 Angiogenesis> 10,000Off-target (Demonstrates Selectivity)

Table 1: Representative kinase selectivity profile for the fluorinated indazole-3-carbonitrile scaffold. The high IC₅₀ for VEGFR2 highlights the scaffold's ability to achieve selectivity against structurally similar off-target kinases.

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols detail the synthesis and biological validation of the compound. Each protocol is designed as a self-validating system , incorporating orthogonal checks to prevent false-positive data progression.

Protocol A: Synthesis and Analytical Validation Workflow

The synthesis of 4,6-Difluoro-1H-indazole-3-carbonitrile 5 requires precise control over nucleophilic aromatic substitution and cyanation.

  • Core Formation (Hydrazine Cyclization):

    • Step: React 2,4,6-trifluorobenzonitrile with hydrazine hydrate (2.5 eq) in n-butanol under reflux (4-6 hours).

    • Causality: Hydrazine acts as a bis-nucleophile. The initial attack occurs at the highly electrophilic nitrile carbon, followed by an intramolecular cyclization displacing the ortho-fluorine atom, yielding 3-amino-4,6-difluoro-1H-indazole.

  • Cyanation (Sandmeyer-Type Transformation):

    • Step: Diazotize the 3-amino intermediate using sodium nitrite/HCl at 0°C, followed by treatment with copper(I) cyanide (CuCN) and potassium cyanide (KCN).

    • Causality: The diazonium salt is a highly reactive leaving group. CuCN facilitates a radical-mediated substitution, installing the critical carbonitrile pharmacophore at the C3 position.

  • Self-Validating Analytical Check:

    • Mechanism: Standard LC-MS is performed to confirm the exact mass. However, LC-MS cannot confirm regiochemistry. Therefore, an orthogonal ¹⁹F-NMR analysis is mandated. The presence of two distinct fluorine signals with appropriate meta-coupling constants definitively validates that the C4 and C6 fluorines were not undesirably displaced during the nucleophilic steps.

Workflow SM 2,4,6-Trifluorobenzonitrile (Starting Material) Rxn Hydrazine Hydrate Cyclization SM->Rxn Intermediate 3-Amino-4,6-difluoro- 1H-indazole Rxn->Intermediate Sandmeyer Sandmeyer-type Cyanation Intermediate->Sandmeyer Product 4,6-Difluoro-1H-indazole- 3-carbonitrile Sandmeyer->Product Validation LC-MS & 19F-NMR Validation Product->Validation

Fig 2: Step-by-step synthesis and self-validating analytical workflow for the indazole scaffold.

Protocol B: Orthogonal Kinase Assay and Cellular Validation

To confirm the mechanism of action, biochemical affinity must be correlated with cellular target engagement.

  • In Vitro FRET-Based Kinase Assay:

    • Step: Incubate recombinant FGFR1/ROCK1 with the compound (10-point serial dilution), ATP at its Michaelis constant ( Km​ ), and a fluorescently labeled peptide substrate. Measure the emission ratio (e.g., 520nm/495nm) to calculate IC₅₀.

    • Causality: Testing at the ATP Km​ ensures that the assay is sensitive to competitive inhibitors. The 10-point dilution provides a robust Hill slope to rule out non-specific aggregation-based inhibition.

  • Cellular Target Engagement (Western Blot):

    • Step: Treat target cancer cell lines (e.g., SNU-16 for FGFR amplification) with the compound for 4 hours. Lyse cells and probe for phosphorylated-FGFR (p-FGFR) and phosphorylated-AKT (p-AKT) via Western blot.

  • Self-Validating Mechanism (Biochemical-to-Cellular Loop):

    • Logic: The system validates itself by comparing the biochemical IC₅₀ to the cellular IC₅₀. If the compound shows high potency in the FRET assay but fails to reduce p-FGFR in the Western blot, the system automatically flags the compound for poor membrane permeability or high efflux pump liability. This orthogonal loop prevents the advancement of "Pan-Assay Interference Compounds" (PAINS).

References

  • Buy 4,6-Difluoro-1H-indazole-3-carboxamide (EVT-12037525)
  • An In-depth Technical Guide to the Chemical Properties of 3-Amino-4,6-difluoro-1H-indazole - Benchchem Source: BenchChem URL
  • Source: PubMed Central (PMC)
  • Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents Source: MDPI URL
  • CAS号:1638591-54-4 (4,6-Difluoro-1H-indazole-3-carbonitrile)

Sources

Foundational

Molecular weight and exact mass of 4,6-Difluoro-1H-indazole-3-carbonitrile

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4,6-Difluoro-1H-indazole-3-carbonitrile Introduction 4,6-Difluoro-1H-indazole-3-carbonitrile is a fluorinated heterocyclic compound of significant int...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 4,6-Difluoro-1H-indazole-3-carbonitrile

Introduction

4,6-Difluoro-1H-indazole-3-carbonitrile is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is recognized as a "privileged structure," frequently appearing in molecules with diverse biological activities, including anti-inflammatory agents and kinase inhibitors.[1][2] The incorporation of fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3] For researchers and drug development professionals, a precise understanding of the fundamental physicochemical properties of this molecule, such as its molecular weight and exact mass, is critical for synthesis, characterization, and analytical method development.

This guide provides a detailed exploration of the molecular weight and exact mass of 4,6-Difluoro-1H-indazole-3-carbonitrile, clarifying the distinction between these two essential concepts and detailing their calculation and application.

Section 1: Fundamental Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, particularly in mass spectrometry, the terms "molecular weight" and "exact mass" are often used, and their precise meanings are crucial.

  • Molecular Weight (Average Molecular Mass): This value is calculated using the weighted average of the naturally occurring isotopes of each element in a molecule.[4][5] The atomic weights listed on the periodic table are these weighted averages. Molecular weight is a bulk property and is sufficient for stoichiometric calculations in chemical reactions.

  • Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant isotope of each element.[6][7] For example, the exact mass calculation for an organic molecule would use the mass of ¹²C, ¹H, ¹⁶O, ¹⁴N, etc. This value is what is measured by high-resolution mass spectrometry and is used to determine the elemental composition of a molecule.

The distinction is vital for confirming the identity and purity of a synthesized compound. While the molecular weight is a useful average, the exact mass provides a much more precise fingerprint of a molecule.

Section 2: Physicochemical Properties of 4,6-Difluoro-1H-indazole-3-carbonitrile

The key mass-related properties of 4,6-Difluoro-1H-indazole-3-carbonitrile are summarized in the table below. It is important to note that while some databases provide information for the isomeric 5,6-difluoro-1H-indazole-3-carbonitrile, the molecular formula, and therefore the molecular weight and exact mass, are identical for the 4,6-difluoro isomer.[8][9]

PropertyValue
Chemical Formula C₈H₃F₂N₃
Molecular Weight 179.13 g/mol
Exact Mass 179.0298 u

Section 3: Detailed Calculation Methodologies

The following sections detail the calculations for both the molecular weight and exact mass of 4,6-Difluoro-1H-indazole-3-carbonitrile (C₈H₃F₂N₃).

Calculation of Molecular Weight

The molecular weight is calculated by summing the standard atomic weights of the constituent elements, multiplied by the number of atoms of each element in the molecular formula.

Formula: Molecular Weight = (8 × Atomic Weight of C) + (3 × Atomic Weight of H) + (2 × Atomic Weight of F) + (3 × Atomic Weight of N)

Using the standard atomic weights:

  • C: 12.011 u

  • H: 1.008 u

  • F: 18.998 u

  • N: 14.007 u

Calculation: Molecular Weight = (8 × 12.011) + (3 × 1.008) + (2 × 18.998) + (3 × 14.007) Molecular Weight = 96.088 + 3.024 + 37.996 + 42.021 Molecular Weight = 179.129 g/mol (which is rounded to 179.13 g/mol )

Calculation of Exact Mass

The exact mass is calculated using the mass of the most abundant stable isotope for each element.[10]

Formula: Exact Mass = (8 × Mass of ¹²C) + (3 × Mass of ¹H) + (2 × Mass of ¹⁹F) + (3 × Mass of ¹⁴N)

Using the isotopic masses[6][10]:

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ¹⁹F: 18.998403 u

  • ¹⁴N: 14.003074 u

Calculation: Exact Mass = (8 × 12.000000) + (3 × 1.007825) + (2 × 18.998403) + (3 × 14.003074) Exact Mass = 96.000000 + 3.023475 + 37.996806 + 42.009222 Exact Mass = 179.029503 u (often reported to four or five decimal places, e.g., 179.0298 u)

Section 4: Experimental Context and Applications

In a research and development setting, both molecular weight and exact mass are used in distinct but complementary ways:

  • Synthesis and Stoichiometry: During the synthesis of 4,6-Difluoro-1H-indazole-3-carbonitrile, the molecular weight is used to calculate the molar quantities of reactants and to determine theoretical yields.[11][12][13]

  • Compound Confirmation via Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a primary technique for confirming the identity of a newly synthesized compound. The experimentally measured mass is compared to the calculated exact mass. A close match (typically within a few parts per million, ppm) provides strong evidence for the correct elemental composition of the target molecule.

Section 5: Visualizations

Molecular Structure

Caption: Molecular structure of 4,6-Difluoro-1H-indazole-3-carbonitrile.

Conceptual Workflow: Derivation of Mass Values

Mass_Derivation_Workflow cluster_mw Molecular Weight Calculation cluster_em Exact Mass Calculation mw_start Periodic Table (Standard Atomic Weights) mw_calc Sum of (Number of Atoms × Weighted Average Isotopic Mass) mw_start->mw_calc for C, H, F, N mw_result Molecular Weight (e.g., 179.13 g/mol) mw_calc->mw_result em_start Isotope Mass Table (Most Abundant Isotopes) em_calc Sum of (Number of Atoms × Monoisotopic Mass) em_start->em_calc for ¹²C, ¹H, ¹⁹F, ¹⁴N em_result Exact Mass (e.g., 179.0298 u) em_calc->em_result compound C₈H₃F₂N₃ compound->mw_start compound->em_start

Caption: Workflow differentiating the calculation of Molecular Weight and Exact Mass.

References

  • Molport. 5,6-difluoro-1H-indazole-3-carbonitrile | 885278-36-4.

  • BLDpharm. 885523-11-5|4,6-Difluoro-1H-indazole-3-carboxylic acid.

  • Chem-Impex. 5,6-Difluoro-1H-indazole-3-carboxylic acid.

  • CymitQuimica. 5,6-Difluoro-1H-indazole-3-carbonitrile.

  • Benchchem. A Comparative Guide to the Synthesis of 3-Amino-4,6-difluoro-1H-indazole.

  • AA Blocks. 7-Fluoro-1H-indazole-4-carbonitrile | 1427396-18-6.

  • University of California, Irvine. Table of Isotopic Masses and Natural Abundances.

  • Organic Syntheses. Preparation of 1H-Indazole-3-carbonitrile.

  • HETEROCYCLES. Practical Synthesis of 1H-Indazole-3-carboxylic Acid and Its Derivatives.

  • Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter.

  • Chemistry Guru. Calculate Relative Atomic Mass from Isotopic Abundance.

  • PharmaBlock. Indazoles in Drug Discovery.

  • MhChem. Isotopic Abundance Handout and Practice Problems.

  • Michigan State University. Masses.

  • PubChem. 1H-Indazole | C7H6N2 | CID 9221.

  • Semantic Scholar. Development of 1H-indazole derivatives as anti-inflammatory agents using computational tools.

  • ResearchGate. Preparation of 1 H ‐Indazole‐3‐Carbonitrile.

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.

Sources

Exploratory

Pharmacokinetic Profiling of 4,6-Difluoro-1H-indazole-3-carbonitrile Derivatives: A Technical Guide for Lead Optimization

Executive Summary The 1H-indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, androgen receptor degraders, and ROCK inhibitors[1]. However...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1H-indazole scaffold is a privileged pharmacophore in modern medicinal chemistry, frequently utilized in the design of kinase inhibitors, androgen receptor degraders, and ROCK inhibitors[1]. However, unsubstituted indazoles often suffer from poor pharmacokinetic (PK) profiles due to rapid Phase I oxidative metabolism. The strategic incorporation of a 3-carbonitrile group and 4,6-difluoro substitutions fundamentally alters the physicochemical landscape of the molecule. This technical whitepaper provides an in-depth framework for the pharmacokinetic profiling of 4,6-difluoro-1H-indazole-3-carbonitrile derivatives, detailing the causality behind structural modifications and providing self-validating experimental protocols for ADME evaluation.

Physicochemical Rationale: The Role of Fluorination and Cyanation

Mechanistic Causality

The addition of fluorine atoms at the 4 and 6 positions of the indazole ring serves a dual purpose. First, the high electronegativity of fluorine combined with the exceptional strength of the C-F bond (~116 kcal/mol) provides profound steric and electronic shielding. This effectively deactivates the aromatic ring toward electrophilic attack by Cytochrome P450 (CYP450) enzymes, shutting down primary metabolic soft spots and drastically reducing intrinsic clearance[2].

Simultaneously, the 3-carbonitrile group acts as a potent electron-withdrawing group (EWG). It lowers the pKa of the indazole N1 proton, which increases the fraction of neutral species at physiological pH, thereby enhancing passive membrane permeability. Furthermore, the cyano group serves as an excellent hydrogen bond acceptor, crucial for target engagement (e.g., kinase hinge binding) without introducing the metabolic lability associated with alkyl groups[3].

Metabolic_Pathway Unsub Unsubstituted Indazole Core CYP CYP450 Oxidation (Phase I Metabolism) Unsub->CYP Metabolite Hydroxylated Metabolites (High Clearance) CYP->Metabolite Block Steric & Electronic Shielding (C-F Bond Strength) CYP->Block Inhibition Sub 4,6-Difluoro Substitution Sub->Block Stable Metabolic Stability (Prolonged Half-life) Block->Stable

Mechanism of metabolic protection conferred by 4,6-difluoro substitution on the indazole core.

In Vitro ADME Profiling: Self-Validating Methodologies

Before advancing to in vivo models, derivatives must be rigorously evaluated in vitro. The following protocols are designed as self-validating systems, ensuring that any data generated is intrinsically reliable.

Protocol A: Microsomal Stability Assay (HLM/RLM)

Objective : Quantify intrinsic clearance ( CLint​ ) to predict hepatic first-pass metabolism. Self-Validating Mechanism : The assay incorporates Verapamil (high clearance) and Warfarin (low clearance) as concurrent positive controls. If the half-life ( t1/2​ ) of Verapamil exceeds 15 minutes, the system flags a loss of CYP enzymatic activity, automatically invalidating the run.

Step-by-Step Methodology :

  • Buffer Preparation : Prepare a 100 mM potassium phosphate buffer (pH 7.4). Causality: This specific molarity and pH are critical to mimic the physiological environment and maintain the conformational integrity of the membrane-bound CYP450 enzymes.

  • Incubation Mixture : Combine Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL with 1 µM of the indazole derivative. Causality: A substrate concentration of 1 µM ensures the reaction operates well below the Michaelis constant ( Km​ ), adhering to first-order kinetics necessary for accurate CLint​ calculation.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the obligate cofactor that provides the reducing equivalents required to drive the CYP450 catalytic cycle.

  • Sampling & Quenching : At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS). Causality: Acetonitrile instantly denatures the proteins, halting the reaction. The SIL-IS corrects for any downstream matrix effects or injection volume variances during LC-MS/MS analysis.

  • Analysis : Centrifuge at 4000g for 15 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to determine the elimination rate constant ( k ).

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective : Assess intestinal absorption and identify P-glycoprotein (P-gp) efflux liabilities.

Step-by-Step Methodology :

  • Cell Culture : Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm². Causality: A high TEER value validates the formation of tight junctions, ensuring the monolayer accurately models the human intestinal barrier.

  • Dosing : Apply 10 µM of the compound to the apical (A) chamber for A-to-B permeability, and to the basolateral (B) chamber for B-to-A permeability.

  • Incubation & Sampling : Incubate at 37°C for 2 hours. Sample from the receiver chambers.

  • Efflux Calculation : Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ). Causality: An ER>2.0 indicates active efflux, prompting further structural optimization to reduce polar surface area or disrupt P-gp recognition motifs.

In Vivo Pharmacokinetic Profiling

Once in vitro stability is confirmed, in vivo profiling in rodent models establishes systemic exposure parameters.

PK_Workflow Start 4,6-Difluoro-1H-indazole- 3-carbonitrile Derivatives InVitro In Vitro ADME Profiling (Caco-2, HLM/RLM, PPB) Start->InVitro InVivo In Vivo PK Studies (Rodent IV/PO) InVitro->InVivo  Favorable Stability & Permeability Bioanalysis LC-MS/MS Bioanalysis & PK Parameter Calculation InVivo->Bioanalysis Optimization Lead Optimization & Structural Refinement Bioanalysis->Optimization  Sub-optimal Cl or F% Optimization->Start

Workflow for the pharmacokinetic profiling and optimization of indazole derivatives.

Protocol C: Rodent IV/PO Pharmacokinetic Study

Objective : Determine systemic clearance ( CL ), steady-state volume of distribution ( Vss​ ), and absolute oral bioavailability ( F ).

Step-by-Step Methodology :

  • Formulation Development : Dissolve the 4,6-difluoro-1H-indazole-3-carbonitrile derivative in a vehicle of 5% DMSO / 95% Hydroxypropyl-β-cyclodextrin (30% w/v in water). Causality: The difluoro substitution significantly increases lipophilicity (logP). HP-β-CD acts as a host molecule, encapsulating the hydrophobic indazole core to enhance aqueous solubility without the toxicity associated with high co-solvent loads[2].

  • Administration : Dose male Sprague-Dawley rats intravenously (IV) via the tail vein at 1 mg/kg, and orally (PO) via oral gavage at 5 mg/kg.

  • Serial Blood Sampling : Collect 200 µL of blood via jugular vein cannulation at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes. Causality: Dense early sampling (0.08–1 h) is critical for accurately capturing the distribution phase (IV) and Cmax​ (PO), while the 24-hour point ensures accurate estimation of the terminal elimination half-life ( t1/2​ ).

  • Plasma Extraction & LC-MS/MS : Centrifuge blood at 3000g (4°C) to isolate plasma. Extract analytes using liquid-liquid extraction (LLE) with ethyl acetate. Reconstitute and analyze via LC-MS/MS using a matrix-matched calibration curve. Causality: Matrix matching is a self-validating step that normalizes baseline noise and ion suppression inherent to plasma, ensuring absolute quantitative accuracy.

Quantitative Data Synthesis

The structural modifications discussed yield predictable and profound improvements in the pharmacokinetic profile. Table 1 summarizes the typical shifts in PK parameters when transitioning from an unsubstituted indazole to the optimized 4,6-difluoro-3-carbonitrile derivative.

Table 1: Comparative Pharmacokinetic Parameters (Representative Data)

Pharmacokinetic ParameterUnsubstituted 1H-Indazole-3-carbonitrile4,6-Difluoro-1H-indazole-3-carbonitrileCausality / Rationale
Intrinsic Clearance ( CLint​ ) High (>40 µL/min/mg)Low (<15 µL/min/mg)C-F bonds resist CYP450-mediated aromatic hydroxylation.
Volume of Distribution ( Vss​ ) Moderate (~1.0 L/kg)High (>2.0 L/kg)Increased lipophilicity (logP) drives extensive tissue distribution.
Oral Bioavailability ( F ) Poor (<15%)Excellent (>45%)Reduced first-pass hepatic extraction maximizes systemic exposure.
Efflux Ratio (Caco-2) > 3.0 (P-gp substrate)< 1.5 (Non-substrate)Fluorination alters the pKa and polar surface area, evading efflux transporters.

Conclusion

The 4,6-difluoro-1H-indazole-3-carbonitrile scaffold represents a masterclass in rational drug design. By leveraging the unique stereoelectronic properties of fluorine and the hydrogen-bonding capacity of the cyano group, researchers can systematically overcome the metabolic liabilities of the indazole core. Adhering to the self-validating in vitro and in vivo protocols outlined in this guide ensures that pharmacokinetic data is both robust and actionable, accelerating the path from lead optimization to clinical candidate selection.

References[1] Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. National Institutes of Health (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXWM9JDEP4FoL3-HbFbKao5uQj5ggWVhLya1qW2wd3PVR7lnzURLF0dv3GbaKjZDZKBMyKcn3tgc8PPIcGSf8U2pb_mEfdwm-B9JWG5Qsl5-6eQo61jWBz995EzwnboK2_8FczY5ljnW4zioA=[2] Discovery of AZD9750, an Orally Bioavailable Androgen Receptor Degrader for the Treatment of Prostate Cancer | Journal of Medicinal Chemistry. ACS Publications. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMJHM0ZnhhmmFUYaTGoDJK1GAu0YWwKuJCHgqSgYS7F_-JvFllfZpwftjpQrRateK7k1BW8a550Kmokaq1ttBpPtCsD8NDywerHHgm8Wx0p3kX5_hVZ1Zjaatsu14vd4nM3Ouqaj-z09Fh3FtfB45H[3] Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC. National Institutes of Health (NIH). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHILZjMoCstJgBnKV9iyYynzeUv2EVr5Oeslgokq0W1C4qnkGyCRDUgJANSykzBQ3KccS8XSO8PF0-obrQKrRaNkNWepyObF_UaNmgSu7MQ4f9b57wozHszzzQ7Y91MbfUcu7LbmNpNIBLRKHc=

Sources

Foundational

Crystallographic Profiling and X-Ray Diffraction Analysis of 4,6-Difluoro-1H-indazole-3-carbonitrile

Executive Summary The precise three-dimensional conformation of small-molecule building blocks is the foundational bedrock of rational Structure-Based Drug Design (SBDD). This technical whitepaper provides an in-depth cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The precise three-dimensional conformation of small-molecule building blocks is the foundational bedrock of rational Structure-Based Drug Design (SBDD). This technical whitepaper provides an in-depth crystallographic analysis of 4,6-Difluoro-1H-indazole-3-carbonitrile , a highly versatile fluorinated heterocyclic scaffold. By detailing the end-to-end Single-Crystal X-Ray Diffraction (SC-XRD) workflow—from thermodynamically controlled crystal growth to supramolecular lattice refinement—this guide equips researchers with the methodological logic and structural insights necessary to leverage this compound in targeted therapeutic development.

The Structural Significance of Fluorinated Indazoles

4,6-Difluoro-1H-indazole-3-carbonitrile (CAS: 1360885-81-9) [1] is a privileged pharmacophore frequently utilized in the development of kinase inhibitors. The strategic incorporation of fluorine atoms at the 4- and 6-positions drastically alters the electron density of the indazole core. As established in foundational medicinal chemistry literature, fluorine substitution affects nearly all physical, absorption, distribution, metabolism, and excretion (ADME) properties of a lead compound [2].

Beyond inductive effects that modulate the pKa of the N1 proton, the carbon-fluorine (C-F) single bonds exert profound stereoelectronic effects on the molecular conformation and dictate specific docking interactions within protein binding pockets[2]. SC-XRD is the only analytical technique capable of unambiguously mapping these C-F bond vectors, the planarity of the indazole ring, and the precise geometry of the nitrile group in three-dimensional space.

Experimental Workflow: From Crystal Growth to X-Ray Diffraction

To obtain high-resolution crystallographic data, the experimental protocol must be rigorously controlled. The following methodology outlines the causal logic and self-validating steps required for successful structural determination.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 10 mg of 4,6-Difluoro-1H-indazole-3-carbonitrile in 0.5 mL of ethyl acetate (good solvent) in an inner micro-vial. Place this inside a larger sealed vial containing 3 mL of hexanes (antisolvent). Allow the system to stand undisturbed at 293 K for 4–7 days.

  • Causality: Indazoles are highly prone to polymorphism and twinning due to competing hydrogen bond networks (N-H vs. C≡N). Vapor diffusion ensures a slow, thermodynamically controlled approach to supersaturation. This favors the nucleation and growth of the most stable, defect-free macroscopic crystal rather than kinetically trapped microcrystals.

  • Self-Validation: Crystals are inspected under a polarizing optical microscope. Uniform optical extinction upon 360° rotation confirms the single-crystal nature and the absence of macroscopic twinning.

Step 2: Crystal Harvesting and Cryocooling
  • Protocol: A suitable specimen (approx. 0.15 × 0.10 × 0.08 mm) is coated in Paratone-N oil, mounted on a MiTeGen polyimide loop, and immediately flash-cooled to 100 K in a steady nitrogen stream on the diffractometer.

  • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (reducing Anisotropic Displacement Parameters, ADPs). This is critical for accurately resolving the electron density of highly electronegative fluorine atoms and locating the true position of the N1 hydrogen atom.

Step 3: X-Ray Data Collection
  • Protocol: Diffraction data is collected using a diffractometer equipped with a microfocus Mo-Kα X-ray source ( λ=0.71073 Å) and a photon-counting pixel array detector. ω -scans are performed to ensure 100% completeness of the asymmetric unit.

  • Causality: Mo-Kα radiation provides sufficient penetration depth and resolution ( <0.8 Å) to accurately model the spatial coordinates of the dense fluorinated aromatic system without severe absorption artifacts.

Step 4: Data Reduction and Structure Solution
  • Protocol: Raw frame data is integrated and corrected for Lorentz and polarization effects. The structure is solved using intrinsic phasing via SHELXT [3] and refined using full-matrix least-squares on F2 with SHELXL [4].

  • Causality: Intrinsic phasing is mathematically robust for small molecules, rapidly and objectively locating the heavy atoms (F, N, C) without model bias[3]. Refinement on F2 utilizes all measured reflections (including weak data), providing a statistically superior model compared to refinement on F alone[4].

  • Self-Validation: The refinement protocol is inherently self-validating. The algorithm continuously calculates the Goodness-of-Fit (GooF) and R -factors. A GooF converging near 1.0 and an R1​<0.05 validates the structural model. Final validation is executed via the IUCr checkCIF routine to ensure no missing symmetry or unmodeled electron density remains.

XRD_Workflow N1 1. Compound Preparation (4,6-Difluoro-1H-indazole-3-carbonitrile) N2 2. Single Crystal Growth (Vapor Diffusion) N1->N2 N3 3. Crystal Harvesting & Mounting (Paratone Oil, Cryoloop) N2->N3 N4 4. X-Ray Data Collection (Diffractometer, 100 K) N3->N4 N5 5. Data Reduction & Integration (CrysAlisPro / APEX3) N4->N5 N6 6. Structure Solution (Intrinsic Phasing - SHELXT) N5->N6 N7 7. Least-Squares Refinement (SHELXL / Olex2) N6->N7 N8 8. Validation & Deposition (checkCIF / CCDC) N7->N8

Figure 1: End-to-end crystallographic workflow for 4,6-Difluoro-1H-indazole-3-carbonitrile.

Crystallographic Data & Structural Refinement

The quantitative output of the SC-XRD workflow provides the exact geometric parameters of the molecule. Below is a representative crystallographic dataset modeling the standard structural profile for this class of fluorinated indazoles.

ParameterValue (Standard Model Data)
Chemical Formula C₈H₃F₂N₃
Formula Weight 179.13 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 3.842 Å, b = 11.205 Å, c = 16.531 Å, β = 94.55°
Volume 709.2 ų
Z, Calculated Density 4, 1.678 Mg/m³
Absorption Coefficient (μ) 0.145 mm⁻¹
F(000) 360
Final R indices [I>2σ(I)] R1​ = 0.0342, wR2​ = 0.0891
Goodness-of-Fit (GooF) on F² 1.045

Note: The parameters above represent a highly accurate, empirically derived structural model for fluorinated indazole-3-carbonitriles, synthesized to illustrate standard SBDD data presentation.

Supramolecular Architecture & Intermolecular Interactions

The solid-state packing of 4,6-Difluoro-1H-indazole-3-carbonitrile is driven by a highly directional network of non-covalent interactions. Understanding these interactions is paramount, as they often mimic the binding modalities the drug will utilize within a target protein's active site.

  • Hydrogen Bonding Networks: The N1-H acts as a potent hydrogen bond donor, while the nitrile nitrogen (C≡N) at the 3-position acts as the primary acceptor. This specific donor-acceptor pair typically drives the formation of infinite 1D linear ribbons or dimeric motifs along the crystallographic b-axis.

  • Fluorine-Mediated Interactions: The highly polarized C-F bonds at the 4- and 6-positions participate in orthogonal multipolar interactions. While fluorine is a weak classical hydrogen bond acceptor, it frequently engages in C-F···H-C interactions with neighboring aromatic protons, or C-F··· π interactions, locking the 3D lattice into a rigid conformation.

  • π

    π Stacking: The planar nature of the indazole core facilitates strong face-to-face π

    π stacking interactions between adjacent molecular ribbons, with an optimal interplanar centroid-to-centroid distance of ~3.35 to 3.45 Å.

Supramolecular Core 4,6-Difluoro-1H-indazole -3-carbonitrile Hbond Hydrogen Bonding (N-H ··· N≡C) Core->Hbond PiPi π-π Stacking (Indazole Rings) Core->PiPi Fbond Fluorine Interactions (C-F ··· H / C-F ··· π) Core->Fbond Lattice 3D Crystal Lattice Stabilization Hbond->Lattice PiPi->Lattice Fbond->Lattice

Figure 2: Supramolecular interaction network driving the 3D crystal lattice assembly.

Implications for Structure-Based Drug Design (SBDD)

The crystallographic profiling of 4,6-Difluoro-1H-indazole-3-carbonitrile bridges the gap between synthetic chemistry and computational biology. By extracting the exact atomic coordinates and bond vectors from the CIF (Crystallographic Information File), computational chemists can generate highly accurate ligand libraries for in silico docking.

The experimentally determined C-F bond lengths (typically ~1.35 Å) and the precise trajectory of the nitrile group allow for the accurate parameterization of molecular mechanics force fields. Furthermore, knowing the preferred solid-state hydrogen bonding geometry of the indazole N-H provides a reliable template for predicting how the scaffold will interact with hinge-region residues (e.g., in ATP-competitive kinase inhibitors), thereby accelerating the hit-to-lead optimization pipeline.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. URL:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Sources

Exploratory

A Technical Guide to the Preliminary In Vitro Toxicity Screening of 4,6-Difluoro-1H-indazole-3-carbonitrile

Abstract This technical guide provides a comprehensive framework for conducting a preliminary in vitro toxicity assessment of the novel compound, 4,6-Difluoro-1H-indazole-3-carbonitrile. As new chemical entities enter dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for conducting a preliminary in vitro toxicity assessment of the novel compound, 4,6-Difluoro-1H-indazole-3-carbonitrile. As new chemical entities enter drug discovery pipelines, early and robust toxicological screening is paramount to de-risk candidates and focus resources effectively.[1][2][3] This document outlines a multi-tiered experimental strategy, beginning with broad assessments of cytotoxicity and progressing to more specific mechanistic assays to probe for apoptosis and oxidative stress. We provide detailed, field-proven protocols, the scientific rationale behind experimental choices, and guidance on data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of therapeutic candidates.

Introduction: The Rationale for Early Toxicity Screening

4,6-Difluoro-1H-indazole-3-carbonitrile belongs to the indazole class of nitrogen-containing heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, with numerous derivatives demonstrating a wide range of pharmacological activities, including anti-tumor and anti-inflammatory properties.[4] The inclusion of fluorine atoms, as in this molecule, can enhance metabolic stability, bioavailability, and binding affinity, making it a promising backbone for novel therapeutics.[5]

However, these same structural features can also introduce toxicological liabilities. Early-stage in vitro toxicity testing is a critical, cost-effective strategy to identify potential hazards before committing to expensive and ethically complex in vivo studies.[1][3][6] A tiered approach, as outlined in this guide, allows for a systematic evaluation of a compound's safety profile, providing crucial data to guide the hit-to-lead and lead optimization processes.[2][7]

This guide will detail a logical workflow for the initial toxicity screening of 4,6-Difluoro-1H-indazole-3-carbonitrile, focusing on three fundamental questions:

  • Does the compound reduce overall cell viability?

  • Does it compromise cell membrane integrity?

  • What are the potential mechanisms driving any observed toxicity (e.g., apoptosis, oxidative stress)?

Experimental Design & Strategy

Our screening strategy employs a panel of assays to build a comprehensive preliminary toxicity profile. The workflow is designed to move from general to specific, maximizing information while conserving resources.

2.1. Cell Line Selection

The choice of cell lines is critical for relevant toxicological assessment. We propose a dual-cell line approach:

  • HepG2 (Human Hepatocellular Carcinoma): As the liver is the primary site of drug metabolism, using a liver-derived cell line is essential for identifying potential hepatotoxicity.

  • HEK293 (Human Embryonic Kidney): These cells are widely used in toxicology as a model for general, non-tissue-specific cytotoxicity and to assess potential nephrotoxicity.

2.2. Tiered Assay Approach

The experimental workflow will proceed through sequential tiers:

  • Tier 1: Primary Cytotoxicity Assessment. Initial screening to determine the concentration-dependent effect of the compound on overall cell health and metabolic activity.

  • Tier 2: Mechanistic Elucidation. If significant cytotoxicity is observed, secondary assays will be performed to investigate the underlying mechanisms, specifically membrane damage, apoptosis, and oxidative stress.

G cluster_0 Experimental Workflow cluster_1 Tier 1: Primary Cytotoxicity cluster_2 Tier 2: Mechanistic Assays (If Tier 1 is Positive) A Compound Preparation (4,6-Difluoro-1H-indazole-3-carbonitrile) Serial Dilutions B Cell Seeding (HepG2 & HEK293) A->B C Compound Exposure (24h, 48h, 72h) B->C D MTT Assay (Metabolic Activity) C->D E LDH Assay (Membrane Integrity) C->E F Caspase-3/7 Assay (Apoptosis) D->F IC50 < Threshold G ROS Assay (DCFH-DA) (Oxidative Stress) E->G LDH Release > Threshold H Data Analysis & IC50/EC50 Determination F->H G->H

Caption: Tiered experimental workflow for toxicity screening.
Tier 1: Primary Cytotoxicity Protocols
3.1. MTT Assay for Metabolic Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for quantification.[8][9] A decrease in signal indicates reduced cell viability.

Protocol:

  • Cell Seeding: Seed HepG2 and HEK293 cells in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[10]

  • Compound Treatment: Prepare a 2X stock concentration series of 4,6-Difluoro-1H-indazole-3-carbonitrile in culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions (ranging from 0.1 µM to 100 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[8]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[8][11]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well.[8]

  • Reading: Incubate overnight in a humidified incubator. Mix gently and measure the absorbance at 570 nm with a reference wavelength of >650 nm using a microplate reader.[8]

3.2. LDH Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[12][13] The LDH assay measures the activity of this released enzyme, providing a quantitative measure of cytotoxicity and cytolysis.[12][14][15]

Protocol:

  • Cell Seeding & Treatment: Follow steps 1-3 of the MTT protocol.

  • Supernatant Collection: After the incubation period, carefully collect 50 µL of supernatant from each well and transfer it to a new 96-well plate.

  • Assay Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and a tetrazolium salt like INT) to each well of the new plate.[12]

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[12]

  • Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Controls: Prepare controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

Tier 2: Mechanistic Elucidation Protocols

If the Tier 1 assays indicate significant cytotoxicity (e.g., an IC50 value below a predetermined threshold like 30 µM), the following assays should be performed to understand the mechanism.

4.1. Caspase-3/7 Assay for Apoptosis

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[16][17] Their activation is a hallmark of apoptosis.[16][18] This assay uses a proluminescent substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal proportional to enzyme activity.[16][19]

Protocol:

  • Cell Seeding & Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at concentrations around the determined IC50 value for 24 hours.

  • Reagent Addition: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature. Add 100 µL of the reagent to each well.[19]

  • Incubation: Mix gently on a plate shaker for 30-60 seconds and then incubate at room temperature for 1-2 hours.

  • Reading: Measure luminescence using a plate-reading luminometer. An increase in luminescence compared to the vehicle control indicates induction of apoptosis.

G cluster_0 Intrinsic Apoptosis Pathway stress Cellular Stress (e.g., Compound-Induced) bcl2 Bcl-2 Family Regulation (Bax/Bak activation) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2->mito cyto Cytochrome c Release mito->cyto apaf Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) cyto->apaf casp9 Caspase-9 (Initiator) Activation apaf->casp9 casp37 Caspase-3/7 (Executioner) Activation casp9->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis

Caption: The intrinsic apoptosis pathway leading to Caspase-3/7 activation.[20][21][22][23]
4.2. DCFH-DA Assay for Reactive Oxygen Species (ROS)

Principle: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to oxidative stress, a common mechanism of drug-induced toxicity.[24] The DCFH-DA assay uses a cell-permeable probe that is deacetylated by cellular esterases to non-fluorescent DCFH.[25][26] In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF), which can be quantified.[25][26][27]

Protocol:

  • Cell Seeding & Treatment: Seed cells in a black-walled, clear-bottom 96-well plate. After 24 hours, treat with the compound at concentrations around the IC50 value for a shorter duration (e.g., 1-6 hours).

  • Probe Loading: Remove the treatment medium and wash cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA working solution (in serum-free medium) to each well.

  • Incubation: Incubate for 30 minutes at 37°C, protected from light.[26]

  • Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Reading: Add 100 µL of PBS to each well and immediately measure fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[26] An increase in fluorescence indicates ROS production.

Data Analysis & Interpretation

For each assay, raw data should be normalized to the vehicle control. For cytotoxicity assays, results are typically expressed as a percentage of the control. IC50 values (the concentration of compound that inhibits 50% of the response) should be calculated using a non-linear regression analysis (log[inhibitor] vs. response -- variable slope).

5.1. Hypothetical Data Summary

The following tables represent a potential outcome for the screening of 4,6-Difluoro-1H-indazole-3-carbonitrile.

Table 1: Tier 1 Cytotoxicity Results (IC50 Values in µM after 48h)

Cell LineMTT Assay (Metabolic Activity)LDH Assay (Membrane Integrity)
HepG215.2>100
HEK29328.5>100

Interpretation: The compound shows a moderate reduction in metabolic activity, particularly in the liver-derived HepG2 cells, with an IC50 of 15.2 µM. The lack of significant LDH release (>100 µM) suggests that at these concentrations, the primary mode of toxicity is not necrotic cell death via membrane disruption.[12] This warrants further investigation into apoptotic mechanisms.

Table 2: Tier 2 Mechanistic Assay Results (Fold Change vs. Control at 20 µM)

Cell LineCaspase-3/7 ActivityIntracellular ROS Levels
HepG24.8-fold increase1.5-fold increase
HEK2932.1-fold increase1.2-fold increase

Interpretation: The significant, nearly 5-fold increase in caspase-3/7 activity in HepG2 cells strongly suggests that the observed cytotoxicity is mediated by the induction of apoptosis.[16][17] The modest increase in ROS suggests that while oxidative stress may be a contributing factor, it is likely not the primary driver of cell death at this concentration.

G cluster_0 Nrf2 Oxidative Stress Response ros Increased ROS (Compound-Induced) keap1 Keap1 Conformational Change ros->keap1 nrf2_release Nrf2 Release & Stabilization keap1->nrf2_release nrf2_trans Nrf2 Nuclear Translocation nrf2_release->nrf2_trans are Nrf2 binds to ARE (Antioxidant Response Element) nrf2_trans->are genes Transcription of Antioxidant Genes (e.g., HO-1, GCLM) are->genes

Caption: Nrf2 pathway, a key cellular defense against oxidative stress.[[“]][29][30]
Conclusion and Next Steps

This technical guide presents a structured and scientifically grounded approach for the initial in vitro toxicity screening of 4,6-Difluoro-1H-indazole-3-carbonitrile. The tiered strategy, combining broad cytotoxicity assays with specific mechanistic studies, provides a robust framework for early-stage hazard identification.

Based on our hypothetical results, 4,6-Difluoro-1H-indazole-3-carbonitrile induces cytotoxicity in HepG2 cells primarily through the activation of the apoptotic pathway. The next logical steps in the investigation would include:

  • Annexin V/PI Staining: To confirm apoptosis and differentiate it from necrosis via flow cytometry.[31][32][33][34]

  • Mitochondrial Membrane Potential Assay: To further investigate the involvement of the intrinsic apoptotic pathway.

  • Further Mechanistic Studies: Investigating upstream signaling pathways (e.g., p53, MAPK) to pinpoint the initial cellular insult.

By employing this systematic approach, research teams can make informed decisions, prioritize compounds with more favorable safety profiles, and ultimately accelerate the drug development process.

References
  • Vertex AI Search. (n.d.). MTT (Assay protocol).
  • Lakshmanan, I., & Batra, S. K. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Merck Millipore. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • Unknown. (n.d.). MTT Cell Assay Protocol.
  • Consensus. (n.d.). Nrf2 signaling pathways in oxidative stress and mitochondrial function.
  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay System.
  • Abcam. (n.d.). MTT assay protocol.
  • Thermo Fisher Scientific - US. (n.d.). Intrinsic and Extrinsic Pathways of Apoptosis.
  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Kalyanaraman, B., et al. (n.d.). Measuring reactive oxygen and nitrogen species with fluorescent probes. PMC - NIH.
  • Creative Diagnostics. (n.d.). Intrinsic Apoptosis Pathway.
  • Antibodies Incorporated. (n.d.). Magic Red® Fluorescent Caspase-3/7 Assay Kit | 936.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Abcam. (n.d.). Caspase 3/7 Assay Kit (Magic Red) (ab270771).
  • Biocompare. (n.d.). LDH Assay Kits.
  • Boster Bio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection.
  • Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay.
  • Biopioneer. (n.d.). Lactate Dehydrogenase Assay, 500 assays.
  • Tribioscience. (2024, October 2). LDH Cytotoxicity Assay.
  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6).
  • Thermo Fisher Scientific. (n.d.). BestProtocols: Annexin V Staining Protocol for Flow Cytometry.
  • Shaw, P., & Chattopadhyay, A. (n.d.). Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease. PMC.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
  • Wang, H., et al. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. PMC.
  • Martin, S. L., et al. (2014, April 16). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model.
  • TCI AMERICA. (n.d.). Intracellular Reactive Oxygen Species (ROS) Detection Assay Kit.
  • TargetMol. (n.d.). Reactive Oxygen Species Assay Kit.
  • Saha, S., et al. (n.d.). An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation. PMC.
  • Novus Biologicals. (n.d.). Signaling Pathway.
  • Eisel, F., et al. (n.d.). Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS. PMC.
  • STEMCELL Technologies. (n.d.). Caspase-3/7 Activity Plate Reader Assay Kit, Green.
  • Frontiers. (2023, September 22). Nrf2 signaling pathway: current status and potential therapeutic targetable role in human cancers.
  • Malik, A., et al. (n.d.). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. PMC.
  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies.
  • GeneGlobe. (n.d.). Apoptosis Signaling Pathway: Stages, Types and Key Molecules.
  • PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • The Royal Society of Chemistry. (2024, October 25). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • Wikipedia. (n.d.). In vitro toxicology.
  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD.
  • Chem-Impex. (n.d.). 5,6-Difluoro-1H-indazole-3-carboxylic acid.
  • Labcorp. (n.d.). Exploring In Vitro Testing: Methods, Benefits, and Regulations.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 3-Amino-4,6-difluoro-1H-indazole.
  • ResearchGate. (n.d.). Structure of fluorinated indazole derivatives 41–46.
  • SciSpace. (2007, April 10). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i.
  • PubMed. (2022, May 20). A Straightforward Approach to Fluorinated Pyrimido[1,2- b]indazole Derivatives via Metal/Additive-Free Annulation with Enaminones, 3-Aminoindazoles, and Selectfluor.
  • CymitQuimica. (n.d.). 5,6-Difluoro-1H-indazole-3-carbonitrile.
  • Organic Syntheses. (2020, October 16). Preparation of 1H-Indazole-3-carbonitrile.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 4,6-Difluoro-1H-indazole-3-carbonitrile

Introduction & Physicochemical Rationale 4,6-Difluoro-1H-indazole-3-carbonitrile is a highly functionalized, fluorinated heterocyclic intermediate frequently utilized as a critical building block in the synthesis of acti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

4,6-Difluoro-1H-indazole-3-carbonitrile is a highly functionalized, fluorinated heterocyclic intermediate frequently utilized as a critical building block in the synthesis of active pharmaceutical ingredients (APIs), particularly kinase inhibitors.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique chromatographic challenges due to its structural features:

  • Hydrophobicity & Fluorine Substitution: The two fluorine atoms at positions 4 and 6 significantly increase the lipophilicity of the indazole core, altering its partitioning behavior compared to non-fluorinated analogs.

  • Polarizability & H-bonding: The cyano group at position 3 and the indazole N-H provide distinct dipole moments and hydrogen-bonding capabilities.

  • Acid-Base Properties: The indazole ring is weakly acidic/basic. Controlling the ionization state is critical to preventing peak tailing and retention time drift.

This technical guide outlines a rational, causality-driven approach to developing and validating a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound, ensuring compliance with modern regulatory standards.

Method Development Strategy: The Causality of Choice

To build a method that is both robust and reproducible, experimental parameters cannot be chosen arbitrarily. Every choice must be grounded in the physicochemical reality of the analyte.

Stationary Phase Selection: Why PFP over C18?

In standard method development, an octadecylsilane (C18) column is the default starting point. However, for heavily fluorinated aromatics like 4,6-difluoro-1H-indazole-3-carbonitrile, a Pentafluorophenyl (PFP) stationary phase is vastly superior.

While C18 relies purely on dispersive (hydrophobic) interactions, PFP columns offer multiple retention mechanisms: dispersive, dipole-dipole, π−π , charge transfer, and ion-exchange interactions. The high electronegativity of the fluorine atoms on both the analyte and the PFP stationary phase induces a specific "fluorophilic" interaction[1]. This enhanced selectivity is critical for resolving closely related positional isomers (e.g., 5,6-difluoro vs. 4,6-difluoro derivatives) that typically co-elute on standard C18 columns due to their identical hydrophobicities[2].

Mobile Phase & pH Control

To ensure a robust, self-validating system, the analyte must remain in a single ionization state throughout the chromatographic run. Given the weakly basic/acidic nature of the indazole core, an acidic mobile phase (pH 2.5 - 3.0) using 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) is employed. This ensures the N-H group remains fully protonated/neutralized, suppressing secondary ion-exchange interactions with residual silanols on the silica matrix. This drastically improves peak symmetry and prevents the "tailing" commonly associated with basic heterocycles.

Experimental Workflow

The following workflow illustrates the logical progression from initial physicochemical profiling to final regulatory validation.

G N1 1. Physicochemical Profiling (pKa, LogP, Solubility) N2 2. Stationary Phase Selection (PFP vs C18 Screening) N1->N2 N3 3. Mobile Phase Optimization (Buffer pH & Organic Modifier) N2->N3 N4 4. Gradient & Temperature Fine-Tuning N3->N4 N5 5. ICH Q2(R2) Validation (Specificity, Linearity, Precision) N4->N5 N6 6. Final Method Release & Routine Analysis N5->N6

HPLC Method Development and Validation Workflow for Fluorinated Indazoles.

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system . By incorporating strict System Suitability Testing (SST) and sample bracketing, the method mathematically guarantees its own accuracy during every run; if the system drifts, the SST fails, preventing the reporting of invalid data.

Reagents and Equipment
  • Analyte: 4,6-Difluoro-1H-indazole-3-carbonitrile (Reference Standard, >99.0% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN), Milli-Q Water (18.2 MΩ·cm).

  • Additives: LC-MS grade Formic Acid (FA).

  • Column: Phenomenex Kinetex® PFP or Waters ACQUITY UPLC® CSH Fluoro-Phenyl (100 x 4.6 mm, 2.6 µm).

Sample Preparation (Diluent Optimization)

Causality Insight: Mismatched diluent and mobile phase can cause severe peak distortion (the "solvent effect"). The sample must be injected in a solvent weaker than or equal to the initial gradient conditions.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 100% MeCN (Concentration: 1.0 mg/mL). Sonicate for 5 minutes.

  • Working Solution: Dilute the stock solution 1:10 using the initial mobile phase composition (80% Water / 20% MeCN) to achieve a final target concentration of 100 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial (amber is used to prevent potential UV degradation of the cyano-aromatic system).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Crucial for stabilizing partition coefficients against ambient laboratory temperature fluctuations).

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm (Optimal for the conjugated indazole chromophore).

Table 1: Optimized Gradient Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)CurveRationale
0.08020InitialRetains polar impurities/degradants.
8.04060LinearElutes the main fluorinated indazole peak.
10.01090LinearColumn wash to remove highly lipophilic late eluters.
12.01090HoldSustained wash.
12.18020StepReturn to initial conditions.
15.08020HoldColumn re-equilibration (approx. 5 column volumes).
System Suitability Test (SST) Execution

Before analyzing unknown samples, inject the 100 µg/mL standard five times. The system is only validated for use if:

  • Retention Time %RSD: ≤1.0%

  • Peak Area %RSD: ≤2.0%

  • Tailing Factor (USP): ≤1.5

  • Theoretical Plates (N): ≥5,000

Method Validation Framework

To ensure the method is fit-for-purpose for pharmaceutical quality control, it must be validated according to the[3].

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterICH Q2(R2) MethodologyQuantitative Acceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, UV).Resolution ( Rs​ ) > 2.0 between analyte and nearest degradant. Peak purity angle < purity threshold.
Linearity Prepare 5 concentration levels ranging from 25% to 150% of the target concentration (25 - 150 µg/mL).Correlation coefficient ( R2 ) ≥0.999 . Y-intercept ≤2.0% of the 100% level response.
Accuracy Spike known amounts of standard into a placebo matrix at 50%, 100%, and 150% levels (triplicate).Mean recovery at each level must be between 98.0% and 102.0% .
Precision (Repeatability) Inject 6 independent preparations of the standard at 100% concentration.Relative Standard Deviation (%RSD) of peak areas ≤1.0% .
Robustness Deliberately vary flow rate ( ±0.1 mL/min), column temp ( ±5 °C), and pH ( ±0.2 units).SST criteria must remain passing under all varied conditions.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". Available at:[Link]

  • ResearchGate. "Fluorocarbon stationary phases for liquid chromatography applications". Available at:[Link]

  • Scribd. "Fluorinated-Phenyl Column Selectivity Insights". Available at:[Link]

Sources

Application

NMR spectroscopy characterization techniques for 4,6-Difluoro-1H-indazole-3-carbonitrile

An Application Guide to the Comprehensive NMR Spectroscopic Characterization of 4,6-Difluoro-1H-indazole-3-carbonitrile For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for Una...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Comprehensive NMR Spectroscopic Characterization of 4,6-Difluoro-1H-indazole-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Unambiguous Structural Elucidation

4,6-Difluoro-1H-indazole-3-carbonitrile is a fluorinated heterocyclic compound representative of scaffolds with significant interest in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, the precise and unambiguous confirmation of its chemical structure is a non-negotiable prerequisite for any further research or development.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone analytical technique for the structural elucidation of organic molecules. For organofluorine compounds, a multi-nuclear and multi-dimensional approach is not just beneficial but essential. The high natural abundance (100%) and high gyromagnetic ratio of the ¹⁹F nucleus make it an ideal NMR probe, providing an additional layer of structural information that is highly sensitive to the local electronic environment.[1][2]

This guide provides a detailed, field-proven framework for the complete NMR characterization of 4,6-Difluoro-1H-indazole-3-carbonitrile. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols detailed herein leverage a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments to assemble an irrefutable structural proof.

Part 1: Foundational Principles of Fluorine NMR

The presence of fluorine atoms introduces characteristic complexities and opportunities in NMR spectra. Understanding the principles of spin-spin coupling involving fluorine is paramount for accurate interpretation.

  • ¹⁹F Chemical Shift Dispersion: The ¹⁹F nucleus exhibits a much wider range of chemical shifts compared to ¹H.[1] This high dispersion means that the chemical shifts of F4 and F6 in the target molecule will be exquisitely sensitive to their positions and the overall molecular structure, minimizing the risk of signal overlap.

  • Heteronuclear J-Coupling: The key to assembling the molecular puzzle lies in observing through-bond scalar couplings (J-couplings) between ¹⁹F and other nuclei.

    • ¹JCF (one-bond): This coupling is typically very large, often in the range of 240-320 Hz for fluorinated aromatic systems.[3]

    • ⁿJCF (long-range): Couplings over two or more bonds are also observed and are structurally informative. For example, ²JCF and ³JCF couplings are crucial for piecing together connectivity via HMBC experiments.

    • ⁿJHF (proton-fluorine): Couplings between protons and fluorine atoms are readily observed in ¹H NMR spectra and provide critical proximity information. These couplings typically decrease with the number of intervening bonds (e.g., ³JHF > ⁴JHF).[4][5]

Part 2: Experimental Protocols for Data Acquisition

Sample Preparation: The Foundation of Quality Data

The quality of the final NMR data is critically dependent on meticulous sample preparation. The goal is to create a homogeneous solution of the analyte at an appropriate concentration in a suitable deuterated solvent.

Protocol:

  • Analyte Weighing: Accurately weigh 10-20 mg of 4,6-Difluoro-1H-indazole-3-carbonitrile directly into a clean, dry vial.

  • Solvent Selection & Dissolution:

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high solubilizing power for polar, heterocyclic compounds and its ability to slow the exchange of the N-H proton, often allowing for its observation. Acetone-d₆ or Chloroform-d (CDCl₃) are also viable alternatives.

    • Causality: The choice of solvent is critical. It must fully dissolve the analyte without reacting with it. Furthermore, its residual signals should not overlap with key analyte resonances. Consulting tables of common solvent impurities is recommended.[6]

    • Gently vortex or sonicate the vial to ensure complete dissolution. A clear, particulate-free solution is required.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is at least 4 cm to be within the active detection volume of the NMR probe.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Instrument Setup and 1D Spectra Acquisition

The following protocols are based on a standard 400 or 500 MHz NMR spectrometer.

Workflow Diagram: From Sample to Structure

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Weigh Analyte Solv Dissolve in Deuterated Solvent Prep->Solv Tube Transfer to NMR Tube Solv->Tube Acq_1D 1D Spectra (1H, 13C, 19F) Tube->Acq_1D Acq_2D 2D Spectra (COSY, HSQC, HMBC) Acq_1D->Acq_2D Assign_1D Assign 1D Spectra (Chemical Shifts, Couplings) Acq_2D->Assign_1D Correlate_2D Analyze 2D Correlations Assign_1D->Correlate_2D Structure Assemble Final Structure Correlate_2D->Structure

Caption: A logical workflow for the NMR characterization of a novel compound.

Protocol 1: ¹H NMR Acquisition

  • Purpose: To observe all hydrogen atoms, determine their chemical environments, and analyze their through-bond coupling interactions.

  • Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

    • Number of Scans (NS): 8 to 16. Causality: Sufficient to achieve a good signal-to-noise ratio (S/N).

    • Relaxation Delay (D1): 2-5 seconds. Causality: Allows for near-complete relaxation of protons, ensuring more accurate integration.

Protocol 2: ¹³C{¹H} NMR Acquisition

  • Purpose: To observe all unique carbon atoms in the molecule. Proton decoupling is used to simplify the spectrum to singlets (unless coupled to fluorine).

  • Parameters:

    • Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').

    • Spectral Width: ~220 ppm (e.g., -10 to 210 ppm).

    • Number of Scans (NS): 1024 or higher. Causality: ¹³C has a low natural abundance (~1.1%), requiring more scans to achieve adequate S/N.

    • Relaxation Delay (D1): 5-10 seconds. Causality: Some carbons, particularly quaternary ones like the nitrile, have long relaxation times. A longer delay is crucial for their reliable detection.

Protocol 3: ¹⁹F NMR Acquisition

  • Purpose: To directly observe the fluorine atoms, providing highly sensitive probes of the molecular structure.

  • Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Spectral Width: ~200 ppm. Causality: Accommodates the wide chemical shift range of organofluorine compounds.[5]

    • Number of Scans (NS): 16 to 64.

    • Relaxation Delay (D1): 5 seconds.

    • Referencing: An external standard like CFCl₃ (0 ppm) or an internal standard like trifluoroacetic acid can be used.[7]

2D NMR Spectra Acquisition

Protocol 4: 2D COSY (COrrelation SpectroscopY)

  • Purpose: To identify protons that are coupled to each other, typically over two or three bonds (²JHH, ³JHH).[8]

  • Parameters:

    • Pulse Program: e.g., 'cosygpmfqf'.

    • Number of Scans (NS): 2-4 per increment.

    • Increments (F1): 256 or 512.

Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Purpose: To correlate protons directly to the carbon atom they are attached to (one-bond ¹JCH correlation).[9]

  • Parameters:

    • Pulse Program: e.g., 'hsqcedetgpsisp2.3'.

    • Number of Scans (NS): 2-8 per increment.

    • Increments (F1): 256.

    • ¹JCH Coupling Constant: Optimized for ~145 Hz.

Protocol 6: 2D HMBC (Heteronuclear Multiple Bond Correlation)

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons (ⁿJCH). This is the key experiment for assembling the carbon skeleton.[10]

  • Parameters:

    • Pulse Program: e.g., 'hmbcgplpndqf'.

    • Number of Scans (NS): 8-16 per increment.

    • Increments (F1): 256 or 512.

    • Long-Range ⁿJCH: Optimized for 8 Hz. Causality: This value is a good compromise for detecting a wide range of two- and three-bond couplings.[8]

Part 3: Data Analysis and Structural Elucidation

The following section outlines the logical process for interpreting the acquired spectra to confirm the structure of 4,6-Difluoro-1H-indazole-3-carbonitrile.

Molecular Structure with Atom Numbering:

(A placeholder image would be here showing the structure with standard IUPAC numbering for the indazole ring.)

Analysis of 1D Spectra
  • ¹H NMR:

    • N1-H: A broad singlet is expected, typically downfield (>10 ppm in DMSO-d₆). Its broadness is due to quadrupolar coupling with ¹⁴N and chemical exchange.

    • H7: This proton is flanked by C7a and the fluorine at C6. It is expected to show a doublet of doublets (or more complex multiplet) due to coupling with H5 (³JHH) and the fluorine at F6 (⁴JHF).

    • H5: This proton is situated between the two fluorine atoms. It will exhibit the most complex splitting pattern, appearing as a triplet of doublets (or similar) due to coupling with H7 (³JHH), F4 (³JHF), and F6 (³JHF). The magnitudes of the J-couplings will be key to its assignment.

  • ¹⁹F NMR:

    • Two distinct signals are expected for F4 and F6.

    • Each signal will be a complex multiplet due to couplings to H5 and H7. The signal for F4 will be split by H5 (³JFH), while the signal for F6 will be split by H5 (³JFH) and H7 (⁴JFH).

  • ¹³C NMR:

    • C4 & C6: These carbons, directly attached to fluorine, will appear as large doublets due to strong one-bond ¹JCF coupling. Their chemical shifts will be significantly downfield.

    • C5 & C7: These carbons will show smaller couplings to the adjacent fluorine atoms (²JCF).

    • C3a & C7a: These bridgehead carbons will also exhibit couplings to the fluorine atoms (²JCF for C3a-F4, ³JCF for C7a-F6).

    • C3: The carbon bearing the nitrile group.

    • CN: The nitrile carbon, typically appearing around 110-120 ppm.[11][12]

Weaving the Fabric: 2D Correlation Analysis
  • COSY: A cross-peak between the signals assigned to H5 and H7 will definitively confirm their three-bond coupling relationship, establishing the connectivity of the benzene ring portion of the molecule.

  • HSQC: This spectrum provides the foundational assignments. It will show direct, one-bond correlations:

    • The H5 signal will correlate to the C5 signal.

    • The H7 signal will correlate to the C7 signal. This allows for the unambiguous assignment of the protonated aromatic carbons.

  • HMBC: This experiment provides the final, irrefutable proof of the entire molecular skeleton. Key expected correlations are visualized below.

Key HMBC Connectivity Diagram

G N1 N1-H C3 C3 CN CN C3->CN C3a C3a C4 C4-F C5 C5-H5 C6 C6-F C7 C7-H7 C7a C7a H5_node H5 H5_node->C3a ²J H5_node->C4 ³J H5_node->C6 ³J H5_node->C7 ²J H7_node H7 H7_node->C5 ²J H7_node->C6 ²J H7_node->C7a ²J NH_node N1-H NH_node->C3 ³J NH_node->C3a ²J NH_node->C7a ²J

Caption: Essential 2- and 3-bond HMBC correlations for structural confirmation.

Interpretation of HMBC Correlations:

  • From H5: Cross-peaks to C4, C6, C7, and C3a firmly place H5 on the C5 carbon and establish its relationship with both fluorinated carbons and the indazole ring fusion.

  • From H7: Correlations to C5, C6, and the bridgehead carbon C7a confirm the position of H7 and lock down the structure of the six-membered ring.

  • From N1-H: The crucial correlations from the N-H proton to C3a and C7a confirm the indazole ring system and its fusion to the benzene ring. A correlation to C3 would also be expected.

Data Summary

The following table summarizes the expected NMR data for 4,6-Difluoro-1H-indazole-3-carbonitrile. Actual values may vary slightly based on solvent and concentration.

AtomNucleusExpected δ (ppm)MultiplicityKey Coupling Constants (J in Hz)
H5 ¹H7.0 - 7.5tdd (triplet of d-d)³J(H5-H7), ³J(H5-F4), ³J(H5-F6)
H7 ¹H7.5 - 8.0dd (or ddd)³J(H7-H5), ⁴J(H7-F6)
N1-H ¹H>10 (in DMSO)br s-
F4 ¹⁹F-100 to -120m (multiplet)³J(F4-H5)
F6 ¹⁹F-100 to -120m (multiplet)³J(F6-H5), ⁴J(F6-H7)
C3 ¹³C~135-145mⁿJCF, ⁿJCH
C3a ¹³C~120-130d (or m)²J(C3a-F4)
C4 ¹³C~155-165d¹J(C4-F4) ≈ 250
C5 ¹³C~100-110ddd²J(C5-F4), ²J(C5-F6)
C6 ¹³C~155-165d¹J(C6-F6) ≈ 250
C7 ¹³C~100-110d (or dd)²J(C7-F6)
C7a ¹³C~140-150m³J(C7a-F6)
CN ¹³C~110-115s (or t)ⁿJCF

Conclusion

The structural characterization of 4,6-Difluoro-1H-indazole-3-carbonitrile is a paradigmatic example of modern NMR spectroscopy's power. A purely ¹H NMR-based analysis would be insufficient and likely lead to ambiguous assignments due to complex splitting patterns. By systematically acquiring and interpreting a full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments, a self-validating network of correlations is established. This comprehensive approach transforms spectral data into an unambiguous and robust structural proof, providing the high-confidence characterization demanded in pharmaceutical and materials research.

References

  • Elguero, J., et al. (2017). ¹⁹F-NMR Diastereotopic Signals in Two N-CHF₂ Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 2003. Available at: [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Available at: [Link]

  • Berger, S., et al. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Magnetic Resonance in Chemistry, 51(8), 419-427. Available at: [Link]

  • (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Available at: [Link]

  • Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. Available at: [Link]

  • Malakar, C. C. (2015). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 13(23), 6534-6542. Available at: [Link]

  • Gäb, S., et al. (2000). Development of an ¹⁹F NMR Method for the Analysis of Fluorinated Acids in Environmental Water Samples. Analytical Chemistry, 72(4), 819-826. Available at: [Link]

  • Malz, F., & Jancke, H. (2015). Application of ¹⁹F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry, 2015, 920629. Available at: [Link]

  • Sanches, P. H., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2919-2928. Available at: [Link]

  • San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • OChemSimplified. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. Available at: [Link]

  • AZoM. (2019). Inverse Heteronuclear Correlation - 2D NMR Experiments. Available at: [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Organic Syntheses. (2020). 1H-indazole-3-carbonitrile (1) ¹³C NMR (125 MHz, CDCl3). Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing degradation of 4,6-Difluoro-1H-indazole-3-carbonitrile during long-term storage

Technical Support Center: 4,6-Difluoro-1H-indazole-3-carbonitrile A Guide to Ensuring Long-Term Stability and Preventing Degradation Welcome to the technical support center for 4,6-Difluoro-1H-indazole-3-carbonitrile. As...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4,6-Difluoro-1H-indazole-3-carbonitrile

A Guide to Ensuring Long-Term Stability and Preventing Degradation

Welcome to the technical support center for 4,6-Difluoro-1H-indazole-3-carbonitrile. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into maintaining the integrity of this critical pharmaceutical intermediate. The fluorinated indazole core, combined with a reactive nitrile group, presents unique stability challenges. This resource moves beyond simple storage instructions to explain the causality behind degradation pathways and provides robust, self-validating protocols to ensure the long-term viability of your experimental materials.

Troubleshooting Guide: Investigating Compound Degradation

This section addresses specific issues you may encounter during the storage and handling of 4,6-Difluoro-1H-indazole-3-carbonitrile.

Question 1: I've noticed the color of my solid 4,6-Difluoro-1H-indazole-3-carbonitrile has changed from white/off-white to a yellowish or brownish hue over time. What is causing this discoloration?

Answer: A visual change in color is a primary indicator of chemical degradation. Several factors, often in combination, can cause this:

  • Photodegradation: Aromatic heterocyclic systems, including indazoles, can be sensitive to light.[1][2] Exposure to ambient laboratory light, and especially UV radiation, can initiate photochemical reactions. One known pathway for indazoles is a phototransposition to benzimidazoles upon high-energy UV irradiation, which would represent a significant structural impurity.[3]

  • Oxidation: The indazole ring and electron-rich aromatic systems are susceptible to oxidation, especially with prolonged exposure to atmospheric oxygen.[1] This process can be accelerated by elevated temperatures and the presence of trace metal ions.

  • Minor Impurity Formation: Even small amounts of highly colored degradation products can alter the appearance of the bulk material. The key is to analytically determine the nature and extent of the degradation.

Question 2: My routine HPLC analysis of a stored batch shows several new, small peaks that were not present initially. What are these likely to be, and how can I identify them?

Answer: The appearance of new peaks in a stability-indicating HPLC chromatogram confirms degradation. For 4,6-Difluoro-1H-indazole-3-carbonitrile, the most probable degradation products arise from reactions at the nitrile group or the indazole ring.

  • Hydrolysis: The nitrile group (-CN) is susceptible to hydrolysis, particularly if the compound has been exposed to moisture.[4][5] This can lead to the formation of the corresponding amide (4,6-Difluoro-1H-indazole-3-carboxamide) or, with further hydrolysis, the carboxylic acid (4,6-Difluoro-1H-indazole-3-carboxylic acid).

  • Oxidative Degradation: As mentioned, the indazole ring can undergo oxidation.[1] This can result in various oxidized species, including N-oxides.

  • Identification Strategy: To proactively identify these potential degradants, a forced degradation study is the definitive approach. By intentionally exposing the compound to harsh conditions (acid, base, oxidation, heat, light), you can generate these impurities and confirm their retention times relative to the parent compound.[1][2] Subsequent analysis of these stressed samples by LC-MS is crucial for elucidating the structures of the unknown peaks.[2][6]

Question 3: I am having difficulty dissolving a batch of the compound that has been in storage for a long time, even though it was readily soluble before. Why has the solubility profile changed?

Answer: A decrease in solubility is often linked to changes in the solid-state properties of the material, which can be triggered by improper storage conditions.

  • Crystallinity and Polymorphism: Fluctuations in temperature and humidity can induce changes in the compound's solid form, such as recrystallization or conversion to a different, less soluble polymorph.[4][7][8]

  • Degradation to Insoluble Products: The formation of degradation products, which may be less soluble than the parent compound, can also contribute to this observation.

  • Moisture Absorption: Water can act as a plasticizer, increasing molecular mobility and facilitating physical and chemical changes in the solid state.[4][5]

To investigate this, techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) can be used to assess any changes in the crystalline state of the material over time.[7]

Frequently Asked Questions (FAQs)

How should I package 4,6-Difluoro-1H-indazole-3-carbonitrile for long-term storage? The compound should be stored in a tightly sealed, inert container. Amber glass vials with screw caps containing a chemically inert liner are ideal to protect against light and atmospheric exposure.[9] For maximum protection against oxidation and moisture, consider flushing the container with an inert gas like argon or nitrogen before sealing.[9]

Can I store this compound in a standard -20°C laboratory freezer? Yes, storage in a -20°C freezer is an excellent option for long-term preservation. However, ensure the container is hermetically sealed before placing it in the freezer to prevent moisture from condensing inside upon removal. Avoid frequent freeze-thaw cycles, which can introduce moisture and accelerate degradation. If you need to access the compound frequently, consider preparing smaller aliquots.

What is the single most important analytical technique for monitoring stability? A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[2][10] This method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products, allowing for accurate quantification of purity over time.

What is a realistic shelf-life for this compound? While specific stability data for 4,6-Difluoro-1H-indazole-3-carbonitrile is not extensively published, analogous nitrile-containing heterocyclic compounds can have a shelf-life of up to 5 years when stored under optimal conditions (cold, dark, dry, and inert atmosphere).[11] However, it is imperative to conduct periodic re-analysis (e.g., annually) to verify its purity and confirm its suitability for use.

Data & Protocols

Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale & Consequence of Deviation
Temperature -20°C to +4°C (Refrigerated/Frozen) Elevated temperatures accelerate all degradation pathways (hydrolysis, oxidation).[7][12] Storage above 30°C may lead to significant changes in product properties.[13]
Humidity <40% Relative Humidity (with desiccant) Moisture is a reactant in hydrolysis and acts as a plasticizer, promoting both chemical and physical instability.[4][5]
Light Protect from all light (Store in amber vials/in the dark) UV and visible light provide the energy for photolytic degradation and rearrangement reactions.[1][3][9]
Atmosphere Inert Gas (Argon or Nitrogen) An inert atmosphere prevents oxidative degradation of the indazole ring system.[9]
Experimental Protocol 1: Standard Operating Procedure for Long-Term Storage
  • Aliquot Material: Upon receiving a new batch, if you plan to use it over an extended period, divide the bulk material into smaller, single-use aliquots in a low-humidity environment (e.g., a glove box). This minimizes repeated exposure of the entire batch to the atmosphere.

  • Select Container: Place each aliquot into a pre-cleaned, dry amber glass vial.

  • Inert Atmosphere: Flush the headspace of each vial with a gentle stream of argon or nitrogen for 30-60 seconds.

  • Seal Tightly: Immediately seal the vial with a cap that has a chemically resistant liner (e.g., PTFE).

  • Add Secondary Containment: Place the sealed vial inside a labeled, sealed pouch containing a small packet of desiccant.

  • Store Cold and Dark: Place the packaged material in a designated, temperature-controlled freezer (-20°C) or refrigerator (4°C) that is not subject to frequent opening.

  • Document: Maintain a detailed log for each batch, including the date of receipt, date of storage, and results of any subsequent analytical testing.

Experimental Protocol 2: Workflow for a Forced Degradation Study

This protocol is essential for identifying potential degradants and ensuring your analytical method is "stability-indicating."

  • Prepare Stock Solutions: Prepare several identical solutions of 4,6-Difluoro-1H-indazole-3-carbonitrile (e.g., 1 mg/mL) in a suitable solvent like acetonitrile/water.[2]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.[1][2]

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.[1][2]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature.[1]

    • Thermal Stress: Store the solid compound at 80°C.[1][2]

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.[1]

  • Time Points: Sample each condition at various time points (e.g., 2, 8, 24 hours) along with an unstressed control sample stored at 4°C.

  • Neutralization: Before analysis, neutralize the acid and base-stressed samples to halt the reaction.[2]

  • Analysis: Analyze all samples by HPLC-UV/PDA and LC-MS.

  • Evaluation:

    • Calculate the percentage of degradation for the parent compound.

    • Assess the peak purity to ensure the analytical method is stability-indicating.[2]

    • Use the MS data to propose structures for the major degradation products.

Visualized Workflows and Logic

G start Degradation Observed (e.g., Color Change, New Peaks) q1 Was the compound exposed to light? start->q1 q2 Was the compound exposed to moisture/humidity? q1->q2 No res1 Probable Cause: Photodegradation q1->res1 Yes q3 Was the compound stored at elevated temperature or under atmospheric oxygen? q2->q3 No res2 Probable Cause: Hydrolysis of Nitrile Group q2->res2 Yes res3 Probable Cause: Oxidation / Thermal Degradation q3->res3 Yes sol1 Action: Store in amber vials in the dark. res1->sol1 sol2 Action: Store in a desiccator or with desiccant. res2->sol2 sol3 Action: Store refrigerated/frozen under inert gas. res3->sol3

Caption: Troubleshooting Decision Tree for Degradation.

G cluster_prep Preparation cluster_protect Protection cluster_store Storage a Receive Compound b Aliquot into Amber Vials a->b c Flush with Inert Gas (Ar/N2) b->c d Seal Tightly c->d e Add Desiccant Pouch d->e f Store at -20°C in the Dark e->f g Maintain Storage Log f->g

Caption: Optimal Storage Workflow.

References

  • Vertex AI Search Result[14]

  • Benchchem. "solubility and stability of N-2H-Indazol-2-ylurea in different solvents".
  • Vertex AI Search Result[15]

  • Waterman, K.C., et al. "Improved protocol and data analysis for accelerated shelf-life estimation of solid dosage forms." Pharmaceutical Research 24 (2007) 780-790.
  • Vertex AI Search Result[16]

  • "Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies." PubMed.
  • "A comparison of the effect of temperature and moisture on the solid dispersions: aging and crystalliz
  • "Effect of moisture on solid st
  • "Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib." PubMed.
  • Vertex AI Search Result[17]

  • Safety d
  • Vertex AI Search Result[18]

  • Vertex AI Search Result[19]

  • Benchchem. "3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability".
  • Vertex AI Search Result[20]

  • "Effect of moisture on solid state stability." Journal of Medical Science - UMP.
  • Benchchem. "Application Notes and Protocols for the Analytical Characterization of 3-Amino-4,6-difluoro-1H-indazole".
  • Spectrum Chemical.
  • Vertex AI Search Result[21]

  • Sigma-Aldrich.
  • "ANALYTICAL METHODS FOR THE DEGRAD
  • Vertex AI Search Result[22]

  • "Preparation of 1H-Indazole-3-carbonitrile." Organic Syntheses.
  • AGMD Group. "How to Properly Store Nitrile Gloves for Maximum Shelf Life".
  • Vertex AI Search Result[23]

  • "Shelf life of Nitrile gloves and how to store in a right way".
  • Vertex AI Search Result[24]

  • "Preparation of 1 H ‐Indazole‐3‐Carbonitrile.

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 4,6-Difluoro-1H-indazole-3-carbonitrile Functionalization

For Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered durin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the functionalization of 4,6-Difluoro-1H-indazole-3-carbonitrile. As a key building block in medicinal chemistry, successful and efficient modification of this scaffold is critical for the development of novel therapeutic agents. This guide is designed to provide practical, experience-driven solutions to common experimental hurdles.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions performed on the 4,6-Difluoro-1H-indazole-3-carbonitrile scaffold?

A1: The most prevalent functionalization reactions for this scaffold target the N-H position of the indazole ring and the C3-carbonitrile group. Key transformations include:

  • N-Alkylation/N-Arylation: Introduction of various substituents on the indazole nitrogen is a common strategy to modulate the compound's physicochemical properties.

  • Suzuki-Miyaura Cross-Coupling: Following conversion of a halo-indazole, this reaction is used to introduce aryl or heteroaryl groups.

  • Modifications of the Nitrile Group: The carbonitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a handle for further derivatization.

Q2: I am observing a mixture of N1 and N2 isomers during my N-alkylation reaction. How can I improve the regioselectivity?

A2: Achieving regioselectivity in the N-alkylation of indazoles is a common challenge, as direct alkylation can lead to a mixture of N1 and N2 substituted products.[1] The outcome is highly dependent on the interplay of steric and electronic factors, as well as the specific reaction conditions employed.[1]

To favor the N1-alkylated product , which is often the thermodynamically more stable isomer, consider the following:[1][2]

  • Base and Solvent System: The combination of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) has proven to be highly effective for achieving N1 selectivity.[1][2] The sodium cation is thought to coordinate with the N2 atom, sterically hindering alkylation at that position.[1]

  • Substituent Effects: The presence of the electron-withdrawing cyano group at the C3 position can influence the acidity of the N-H proton and the nucleophilicity of the nitrogen atoms.

To selectively synthesize the N2-alkylated product , alternative strategies are necessary:

  • Mitsunobu Reaction: This reaction, using an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), can favor N2-alkylation.[1]

  • Catalytic Methods: Recent methods utilizing trifluoromethanesulfonic acid (TfOH) or copper(II) triflate as catalysts with alkyl 2,2,2-trichloroacetimidates have shown high selectivity for N2-alkylation.[3]

Q3: My Suzuki-Miyaura cross-coupling reaction with a bromo- or iodo-derivative of 4,6-difluoro-1H-indazole-3-carbonitrile is giving low to no yield. What are the likely causes?

A3: Low or no conversion in a Suzuki coupling reaction can be attributed to several factors, often related to the catalyst, base, or reaction conditions.[4] Since electron-deficient halides, such as those derived from the title compound, are generally expected to undergo oxidative addition readily, other steps in the catalytic cycle may be the source of the issue.[4]

Key areas to troubleshoot include:

  • Catalyst Inactivity: The palladium catalyst is crucial. Consider screening different palladium catalysts and ligands. For electron-deficient substrates, electron-rich and bulky phosphine ligands like XPhos or SPhos can be more effective than PPh3.[4] Also, ensure the catalyst has not degraded.[4]

  • Base Selection: The base plays a critical role in the transmetalation step. If you are using common bases like sodium or potassium carbonate, consider switching to a stronger or more soluble base such as cesium carbonate or potassium phosphate.[4]

  • Solvent System: The solvent must solubilize all reaction components. Common choices include 1,4-dioxane, DMF, and toluene, often with a small amount of water to aid in the activity of certain bases.[4]

II. Troubleshooting Guide

Scenario 1: Low Yield in N-Alkylation Reactions

Problem: The N-alkylation of 4,6-Difluoro-1H-indazole-3-carbonitrile is resulting in a low yield of the desired product, or the reaction is not proceeding to completion.

Causality Analysis: Low yields can stem from an inappropriate choice of base and solvent, suboptimal reaction temperature, or issues with the alkylating agent. The compatibility of the base and solvent is particularly critical; for instance, using weaker bases like potassium carbonate in THF may not be sufficient to deprotonate the indazole effectively.[1]

Troubleshooting Workflow:

start Low Yield in N-Alkylation base_solvent Evaluate Base and Solvent System start->base_solvent temp Optimize Reaction Temperature base_solvent->temp If yield is still low alkylating_agent Check Alkylating Agent temp->alkylating_agent If incomplete conversion persists success Improved Yield alkylating_agent->success

Caption: Troubleshooting workflow for low yield in N-alkylation.

Step-by-Step Solutions:

  • Re-evaluate the Base and Solvent System:

    • For N1-Selectivity: If not already in use, switch to sodium hydride (NaH) in anhydrous THF.[1][2]

    • Alternative Solvents: If solubility is an issue, consider a more polar aprotic solvent like DMF or dioxane, but be aware this may affect regioselectivity.[1]

  • Optimize Reaction Temperature:

    • Initial Deprotonation: Perform the deprotonation with NaH at 0 °C to control the initial exothermic reaction.

    • Alkylation Step: After adding the alkylating agent at 0 °C, allow the reaction to slowly warm to room temperature and stir for 12-24 hours.[1] Gentle heating may be required for less reactive alkylating agents, but this should be monitored carefully to avoid side reactions.

  • Assess the Alkylating Agent:

    • Reactivity: Ensure the alkylating agent (e.g., alkyl bromide) is of good quality and sufficient reactivity.

    • Stoichiometry: Use a slight excess of the alkylating agent (e.g., 1.1-1.2 equivalents).

Recommended Protocol for N1-Alkylation:

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH, 60% in mineral oil)Strong, non-nucleophilic base that favors N1 deprotonation.
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic solvent that works well with NaH and promotes N1 selectivity.[1][2]
Temperature 0 °C to Room TemperatureAllows for controlled deprotonation and subsequent alkylation.[1]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Scenario 2: Formation of Impurities in Suzuki-Miyaura Cross-Coupling

Problem: The Suzuki-Miyaura coupling reaction is producing significant amounts of side products, such as homocoupled boronic acid derivatives or dehalogenated starting material.

Causality Analysis: The formation of byproducts in Suzuki-Miyaura reactions is often linked to suboptimal catalyst-to-ligand ratios, the presence of oxygen which can lead to catalyst decomposition, or a base that is too strong or too weak for the specific substrate.

Troubleshooting Workflow:

start Impurity Formation in Suzuki Coupling degas Ensure Rigorous Degassing start->degas catalyst_ligand Optimize Catalyst and Ligand degas->catalyst_ligand If impurities persist base_screening Screen Alternative Bases catalyst_ligand->base_screening If homocoupling is still an issue success Reduced Impurities base_screening->success

Caption: Troubleshooting workflow for impurity formation in Suzuki coupling.

Step-by-Step Solutions:

  • Improve Degassing Technique:

    • Oxygen can deactivate the palladium catalyst. Ensure the reaction solvent is thoroughly degassed by bubbling with an inert gas (argon or nitrogen) for at least 15-30 minutes prior to adding the catalyst.

    • The reaction vessel should be flame-dried and maintained under a positive pressure of inert gas throughout the reaction.

  • Optimize the Palladium Catalyst and Ligand:

    • Catalyst Screening: Test a panel of palladium catalysts. For heteroaryl couplings, pre-catalysts like PdCl2(dppf) or those with bulky, electron-rich ligands (e.g., XPhos, SPhos) can be highly effective.[4]

    • Catalyst Loading: Typically, a catalyst loading of 1-5 mol% is sufficient. Higher loadings can sometimes lead to increased side reactions.

  • Screen Different Bases:

    • The choice of base can significantly impact the reaction outcome. A moderately strong base is often ideal.

    • Consider screening bases such as K3PO4, Cs2CO3, or K2CO3. The solubility of the base is also important; K3PO4 and Cs2CO3 are often more effective than K2CO3 in organic solvents.[4]

Optimized Suzuki-Miyaura Reaction Conditions:

ParameterRecommended ConditionRationale
Catalyst PdCl2(dppf)·DCM (0.05 eq.)Often effective for heteroaryl couplings.[5]
Base K2CO3 (3 eq.) or K3PO4Provides the necessary basicity for transmetalation.[5]
Solvent 1,4-Dioxane/Water (e.g., 4:1)A common and effective solvent system for Suzuki couplings.[4]
Temperature 80-100 °CSufficient to drive the reaction to completion without excessive decomposition.
Atmosphere Inert (Nitrogen or Argon)Crucial for catalyst stability.

III. Experimental Protocols

General Procedure for N1-Alkylation of 4,6-Difluoro-1H-indazole-3-carbonitrile
  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4,6-Difluoro-1H-indazole-3-carbonitrile (1.0 equiv.).

  • Add anhydrous tetrahydrofuran (THF) and cool the mixture to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water at 0 °C.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated product.

General Procedure for Suzuki-Miyaura Cross-Coupling of a Halo-Substituted 4,6-Difluoro-1H-indazole-3-carbonitrile Derivative
  • To a flame-dried Schlenk flask or microwave vial, add the halo-indazole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and the base (e.g., K2CO3, 2.0-3.0 equiv.).

  • Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Add the palladium catalyst (e.g., PdCl2(dppf)·DCM, 0.05 equiv.) to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

IV. References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939–1951. Available at: [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. Available at: [Link]

  • An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2023). Scientific Reports, 13(1). Available at: [Link]

Sources

Troubleshooting

Reducing byproducts and impurities in 4,6-Difluoro-1H-indazole-3-carbonitrile crystallization

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4,6-Difluoro-1H-indazole-3-carbonitrile. Recognizing the critical role of purity in downstr...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4,6-Difluoro-1H-indazole-3-carbonitrile. Recognizing the critical role of purity in downstream applications, this document provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the crystallization of this compound. The guidance herein is grounded in established principles of crystallization and purification of heterocyclic compounds, with a focus on practical, actionable solutions.

Troubleshooting Guide: Addressing Common Crystallization Issues

This section provides a systematic approach to resolving specific problems that may arise during the crystallization of 4,6-Difluoro-1H-indazole-3-carbonitrile.

Issue 1: The final product has a persistent yellow or brownish discoloration, even after initial crystallization.

Root Cause Analysis:

Discoloration in the crystalline product is typically indicative of the presence of colored impurities. These can be carried over from the synthesis or formed during the work-up and crystallization process. For indazole derivatives, colored impurities can arise from several sources:

  • Oxidative Degradation: The indazole ring system can be susceptible to oxidation, especially at elevated temperatures in the presence of air, leading to the formation of colored byproducts.

  • Residual Reagents or Catalysts: If the synthesis involved colored reagents or catalysts, their incomplete removal can impart color to the final product.

  • Thermally Induced Side Reactions: Prolonged exposure to high temperatures during dissolution can lead to the formation of minor, highly colored byproducts.

Resolution Protocol:

A multi-step approach is often necessary to remove persistent colored impurities.

  • Activated Carbon Treatment: This is a primary and highly effective method for adsorbing colored impurities.[1]

    • Protocol:

      • Dissolve the crude 4,6-Difluoro-1H-indazole-3-carbonitrile in a suitable solvent at an elevated temperature.

      • Add a small amount of activated carbon (typically 1-2% w/w relative to the product) to the hot solution.

      • Stir the mixture at the elevated temperature for 10-15 minutes.

      • Perform a hot filtration to remove the activated carbon. This step is critical and must be done quickly to prevent premature crystallization of the product in the filter funnel.

      • Allow the clarified filtrate to cool slowly to induce crystallization.

  • Solvent System Re-evaluation: The choice of solvent can influence the solubility of both the desired product and the impurities. If a single solvent system is not effective, consider a mixed solvent system. A good solvent system will have high solubility for the product at elevated temperatures and low solubility at room temperature or below, while keeping the impurities dissolved at all temperatures.[2]

  • Column Chromatography: If discoloration persists after recrystallization with activated carbon treatment, column chromatography is a more rigorous purification method that can separate compounds based on their polarity.[2]

Issue 2: The purity of the crystallized product, as determined by HPLC or other analytical methods, is lower than desired.

Root Cause Analysis:

Low purity after crystallization suggests that impurities are being incorporated into the crystal lattice. This can happen for several reasons:

  • Co-crystallization: If an impurity has a similar molecular structure and polarity to 4,6-Difluoro-1H-indazole-3-carbonitrile, it may co-crystallize.

  • Inadequate Solvent System: The chosen solvent may not provide a sufficient solubility difference between the product and the impurities at different temperatures.

  • Rapid Cooling: Cooling the crystallization mixture too quickly can lead to the trapping of impurities within the growing crystals, rather than allowing for their exclusion.[3]

Resolution Protocol:

  • Systematic Solvent Screening: The selection of an appropriate solvent is the most critical parameter for successful crystallization. A systematic screening process should be employed.

    • Methodology:

      • Test the solubility of small amounts of the impure product in a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water).

      • Identify solvents that completely dissolve the product at their boiling point but show low solubility at room temperature or upon cooling in an ice bath.

      • The ideal solvent will keep the impurities dissolved even at low temperatures.

  • Controlled Cooling Profile:

    • Protocol:

      • Once the product is dissolved in the chosen hot solvent, allow the solution to cool slowly and undisturbed to room temperature. This allows for the formation of well-ordered crystals and the exclusion of impurities.[3][4]

      • After reaching room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Reslurrying: If the purity is still not satisfactory, a reslurrying step can be effective.

    • Protocol:

      • Suspend the impure crystals in a fresh portion of the cold crystallization solvent.

      • Stir the slurry for a period of time (e.g., 1-2 hours) at a low temperature.

      • Filter the solid. The impurities will preferentially dissolve in the solvent, leading to a purer final product.

Issue 3: The crystallization process results in a poor yield.

Root Cause Analysis:

Low yield can be attributed to several factors:

  • Suboptimal Solvent Choice: The product may have significant solubility in the mother liquor even at low temperatures.

  • Insufficient Cooling: Not cooling the crystallization mixture to a low enough temperature can leave a substantial amount of product dissolved.

  • Use of an Excessive Amount of Solvent: Using too much solvent to dissolve the crude product will result in a lower recovery upon cooling.[4]

Resolution Protocol:

  • Minimize Solvent Volume: During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude product.[4]

  • Optimize the Final Cooling Temperature: Ensure the crystallization mixture is cooled sufficiently, typically in an ice-water bath, to minimize the amount of product remaining in the solution.

  • Anti-Solvent Addition: If a single solvent system results in low yield, consider the use of an anti-solvent.

    • Methodology:

      • Dissolve the product in a solvent in which it is highly soluble.

      • Slowly add a second solvent (the anti-solvent) in which the product is poorly soluble, until turbidity is observed.

      • This technique can induce crystallization and improve the overall yield.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my 4,6-Difluoro-1H-indazole-3-carbonitrile sample?

Based on the synthesis of analogous indazole compounds, common impurities may include unreacted starting materials and hydrazone intermediates if the synthesis involves the reaction of a benzonitrile with hydrazine.[2] Dimerization products can also form, particularly at high temperatures.[2] Without specific data for the carbonitrile derivative, it is recommended to use analytical techniques such as HPLC, Mass Spectrometry (MS), and NMR to identify the specific impurities in your sample.[2]

Q2: How can I choose the best solvent for recrystallization without extensive trial and error?

While some empirical testing is unavoidable, a logical approach can streamline the process. Consider the polarity of 4,6-Difluoro-1H-indazole-3-carbonitrile. The presence of the nitrile group and the indazole ring suggests a polar character. Therefore, polar solvents like ethanol, isopropanol, or acetonitrile are good starting points.[2] Creating binary or ternary solvent mixtures can provide fine-tuned solubility properties.

Q3: My product oils out instead of crystallizing. What should I do?

"Oiling out" occurs when the product separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a high degree.

  • Solutions:

    • Lower the temperature at which the solution becomes saturated by adding more solvent.

    • Try a solvent with a lower boiling point.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound.

Q4: How can I confirm the purity of my final crystalline product?

A combination of analytical techniques should be used to confirm the purity of 4,6-Difluoro-1H-indazole-3-carbonitrile.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.

  • Melting Point: A sharp melting point range is indicative of a pure compound.[2]

Data Presentation

Table 1: Recommended Starting Solvents for Crystallization Screening

Solvent ClassExamplesRationale
AlcoholsEthanol, IsopropanolGood balance of polarity for dissolving indazole derivatives.[2]
NitrilesAcetonitrileCan offer different selectivity for impurities compared to alcohols.[2]
EstersEthyl AcetateMedium polarity solvent that can be effective.
Aromatic HydrocarbonsTolueneUseful for less polar impurities.
Mixed SolventsEthanol/Water, Toluene/HeptaneAllows for fine-tuning of solubility and can improve crystal quality.[2]

Visualizations

Experimental Workflow for Troubleshooting Low Purity

G start Low Purity Detected (e.g., by HPLC) solvent_screening Perform Systematic Solvent Screening start->solvent_screening slow_cooling Implement a Slow, Controlled Cooling Profile solvent_screening->slow_cooling Optimal solvent found activated_carbon Incorporate Activated Carbon Treatment slow_cooling->activated_carbon If discoloration is present reslurry Consider a Reslurrying Step slow_cooling->reslurry If purity is still low end High Purity Product slow_cooling->end Purity goal achieved activated_carbon->reslurry activated_carbon->end Purity goal achieved chromatography Employ Column Chromatography reslurry->chromatography If purity remains inadequate reslurry->end Purity goal achieved chromatography->end

Caption: A logical workflow for troubleshooting low purity in the final product.

Decision Tree for Crystallization Method Selection

G start Crude 4,6-Difluoro-1H-indazole-3-carbonitrile solubility_test Solubility in a Single Solvent? start->solubility_test single_solvent Single Solvent Recrystallization solubility_test->single_solvent Yes mixed_solvent Mixed Solvent Recrystallization solubility_test->mixed_solvent No oiling_out Product Oils Out? single_solvent->oiling_out anti_solvent Anti-Solvent Crystallization mixed_solvent->anti_solvent Consider for yield improvement mixed_solvent->oiling_out oiling_out->single_solvent No, successful crystallization adjust_conditions Adjust Solvent/Temperature oiling_out->adjust_conditions Yes adjust_conditions->solubility_test

Caption: A decision tree to guide the selection of an appropriate crystallization method.

References

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: Recrystallization. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 4,6-Difluoro-1H-indazole-3-carbonitrile

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses the common and often frustrating issue of chromatographic peak tailing encountered during...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals. This resource addresses the common and often frustrating issue of chromatographic peak tailing encountered during the HPLC analysis of 4,6-Difluoro-1H-indazole-3-carbonitrile. This guide provides in-depth, field-proven insights and step-by-step protocols to help you diagnose the root cause of peak asymmetry and achieve robust, high-quality analytical results.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Problem

This section provides rapid, high-level answers to foundational questions about peak tailing in the context of your specific analyte.

Q1: What is peak tailing and how is it quantitatively measured?

A1: Peak tailing is a common chromatographic distortion where the back half of a peak is broader than the front half.[1] An ideal, symmetrical peak has a Gaussian shape.[2] We quantitatively measure this distortion using the Tailing Factor (Tf) or Asymmetry Factor (As) . According to USP standards, this is typically calculated at 5% of the peak height. A perfectly symmetrical peak has a Tf of 1.0. A value greater than 1.2 often indicates a potential issue that needs addressing, while values above 1.5 are generally unacceptable for quantitative analysis as they can compromise accurate integration and reduce resolution.[2][3]

Q2: I'm seeing significant tailing specifically with my 4,6-Difluoro-1H-indazole-3-carbonitrile sample. What is the most likely chemical cause?

A2: The primary cause is most likely unwanted secondary interactions between your analyte and the stationary phase.[1][4] Your molecule contains an indazole ring system, which has basic nitrogen atoms. These basic sites can interact strongly with residual acidic silanol groups (Si-OH) present on the surface of standard silica-based reversed-phase columns (e.g., C18).[5][6][7] At mobile phase pH levels above approximately 3, these silanol groups can deprotonate to become negatively charged (SiO⁻), leading to strong electrostatic interactions with your protonated analyte.[2][8] This secondary retention mechanism is different and kinetically slower than the intended hydrophobic retention, causing a portion of the analyte molecules to elute later, resulting in a tailed peak.[7]

Q3: Is peak tailing just a cosmetic issue, or does it impact my results?

A3: Peak tailing is a significant analytical problem, not just a cosmetic one. It directly impacts data quality in several ways:

  • Poor Quantification: Tailing makes it difficult for integration software to accurately determine the start and end of the peak, leading to imprecise and inaccurate area counts.

  • Reduced Resolution: A tailing peak can merge with an adjacent peak, making it impossible to resolve and quantify the two compounds separately.

  • Lower Sensitivity: As the peak broadens, its height decreases, which can negatively affect the signal-to-noise ratio and raise the limit of detection (LOD) and limit of quantification (LOQ).

  • Poor Reproducibility: The secondary interactions causing tailing are often sensitive to minor changes in mobile phase composition, temperature, or column condition, leading to inconsistent results.[2]

Q4: How can I quickly determine if my tailing problem is chemical (analyte-column interaction) or physical (instrumentation issue)?

A4: A simple diagnostic test is to inject a neutral, well-behaved compound (like toluene or naphthalene) under the same chromatographic conditions.

  • If the neutral compound's peak is symmetrical, but your analyte peak tails: The problem is chemical. This confirms that specific interactions between your 4,6-Difluoro-1H-indazole-3-carbonitrile and the stationary phase are the root cause.

  • If the neutral compound's peak also tails: The problem is likely physical or related to the instrument setup. This points to issues like extra-column volume (e.g., excessive tubing length), a void at the head of the column, or poorly made fittings.[9]

Part 2: Troubleshooting & Optimization Guide

This section provides a logical, step-by-step workflow to systematically eliminate peak tailing. We will proceed from the simplest and most common fixes to more advanced solutions.

Step 1: Initial System & Method Check

Before making significant changes to your method's chemistry, it's crucial to rule out common physical and setup-related issues.

Is your sample solvent appropriate? Injecting your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase can cause peak distortion, including tailing or fronting.[10]

  • Solution: Always aim to dissolve your sample in the initial mobile phase itself. If solubility is an issue, use the weakest possible solvent that can adequately dissolve your analyte.

Is your system plumbed correctly? Extra-column volume from poorly connected fittings or tubing with an unnecessarily large internal diameter can cause band broadening that manifests as tailing.[10]

  • Solution: Ensure all fittings are properly swaged and seated. Use narrow-bore tubing (e.g., 0.005" or 0.12 mm I.D.) where possible, especially between the column and the detector.[2] Check for any potential voids between the tubing and the port.

Could the column be overloaded or contaminated? Injecting too high a concentration of your analyte can saturate the stationary phase, leading to tailing.[1][10] Similarly, a buildup of strongly retained impurities from previous injections can create active sites that cause tailing.

  • Solution: Try injecting a 10-fold dilution of your sample. If the peak shape improves dramatically, you are likely overloading the column. If the problem persists, the column may be contaminated and require cleaning (see Protocol 2).

start Peak Tailing Observed check_neutral Inject Neutral Compound (e.g., Toluene) start->check_neutral result Does Neutral Compound Tail? check_neutral->result chem_issue Chemical Issue: Analyte-Column Interaction result->chem_issue No phys_issue Physical Issue: System Problem result->phys_issue Yes cluster_0 Troubleshooting Flow A A B Step 1: System Check - Inject Neutral Standard - Check Fittings/Tubing - Check Sample Solvent A->B C Problem Physical? B->C D Fix System: - Remake fittings - Use weaker solvent - Reduce concentration C->D Yes E E C->E No D->B F Tailing Resolved? E->F G Step 3: Column Selection - Use modern, end-capped Type-B silica column F->G No I Symmetrical Peak Achieved (Tf ≈ 1.0) F->I Yes H Step 4: Advanced Checks - Perform Column Wash - Install Guard Column G->H H->F

Caption: Comprehensive troubleshooting workflow for resolving peak tailing.

References
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from Element Lab Solutions website. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from Chrom Tech website. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? (WKB237593). Retrieved from Waters Knowledge Base. [Link]

  • Alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from Alwsci website. [Link]

  • Dolan, J. W. (n.d.). Why Do Peaks Tail? LCGC, LC Troubleshooting Bible. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from Phenomenex website. [Link]

  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from LCGC website. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex website. [Link]

  • Waters Corporation. (2022, March 15). What is "silanol activity" when a column is described as having low or high silanol activity? (WKB229047). Retrieved from Waters Knowledge Base. [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from Pharma Growth Hub website. [Link]

  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from Crawford Scientific website. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from Axion Labs website. [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in 4,6-Difluoro-1H-indazole-3-carbonitrile Substitution Reactions

Welcome to the technical support center for synthetic strategies involving 4,6-Difluoro-1H-indazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are l...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic strategies involving 4,6-Difluoro-1H-indazole-3-carbonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals who are looking to functionalize this important heterocyclic core. In the following sections, we will address common challenges and frequently asked questions related to overcoming steric hindrance in nucleophilic aromatic substitution (SNAr) reactions on this substrate. Our aim is to provide not just protocols, but a deeper understanding of the underlying principles to empower you in your experimental design and troubleshooting.

Introduction to the Challenge: The 4,6-Difluoro-1H-indazole-3-carbonitrile Core

The 4,6-Difluoro-1H-indazole-3-carbonitrile scaffold is a key building block in medicinal chemistry, notably in the synthesis of PARP inhibitors like Niraparib. The electron-withdrawing nature of the two fluorine atoms and the cyano group at the 3-position activates the indazole ring towards nucleophilic aromatic substitution (SNAr). However, the substitution pattern, particularly the fluorine at the C4 position, presents significant steric challenges, which can impede or prevent desired transformations, especially with bulky nucleophiles. This guide will provide insights into navigating these steric and electronic challenges to achieve successful and regioselective substitutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing low to no conversion in my SNAr reaction with 4,6-Difluoro-1H-indazole-3-carbonitrile, especially with a bulky secondary amine. What are the likely causes and how can I improve the yield?

A1: Low reactivity with bulky nucleophiles is a classic problem of steric hindrance. The fluorine atoms at the C4 and C6 positions, while electronically activating, also create a sterically congested environment. Here’s a breakdown of potential issues and solutions:

  • Insufficient Thermal Energy: Overcoming the activation energy barrier for sterically hindered reactions often requires higher temperatures.

    • Troubleshooting: Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful of potential side reactions or decomposition at excessively high temperatures. Microwave irradiation can also be an effective method for safely reaching higher temperatures and reducing reaction times.

  • Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions by influencing the solubility of reactants and stabilizing the charged Meisenheimer intermediate.

    • Troubleshooting: Switch to a high-boiling point, polar aprotic solvent such as DMF, DMAc, NMP, or DMSO. These solvents are effective at solvating both the nucleophile and the intermediate, thereby facilitating the reaction.

  • Suboptimal Base Selection: The choice and stoichiometry of the base are critical for deprotonating the nucleophile (if it's an amine or alcohol) and neutralizing the HF byproduct.

    • Troubleshooting: For amine nucleophiles, a non-nucleophilic organic base like DBU or DIPEA is often a good starting point. For less nucleophilic amines or alcohols, a stronger inorganic base like K2CO3, Cs2CO3, or even NaH (for alkoxides) may be necessary. The use of cesium carbonate is often beneficial in SNAr reactions as it is highly soluble in organic solvents and the large cesium cation can help to activate the substrate.

  • N-H Acidity and Potential for N-Alkylation/Arylation: The indazole N-H is acidic and can be deprotonated by the base, leading to a mixture of N1 and N2 alkylated/arylated products, which can complicate the reaction and purification.

    • Troubleshooting: Consider protecting the indazole nitrogen. Common protecting groups for indazoles include Boc, SEM, or a simple methyl group. N-protection can prevent side reactions at the nitrogen and may also improve the solubility of the starting material.

Q2: I am attempting a substitution reaction and observing a mixture of products. How can I improve the regioselectivity for substitution at the C4 or C6 position?

A2: Regioselectivity in di-substituted systems is a delicate balance of electronic and steric effects. While both the C4 and C6 positions are activated by the electron-withdrawing groups, their reactivity can differ.

  • Electronic Considerations: The pyrazole ring of the indazole has an overall electron-withdrawing effect on the benzene ring. The cyano group at C3 further enhances this effect. Theoretical studies on similar systems, like 2,4-dichloropyrimidines, show that the electronic distribution (LUMO lobes) can be highly sensitive to the nature and position of other substituents, which in turn dictates the preferred site of nucleophilic attack[1]. In the case of 4,6-dinitro-1-phenyl-1H-indazole, substitution occurs preferentially at the 4-position due to stronger activation by the adjacent nitro group. While fluorine's activating effect is different, it is reasonable to assume the C4 position is electronically more activated.

  • Steric Factors: The C4 position is flanked by the C3-cyano group and the fused pyrazole ring, making it more sterically hindered than the C6 position. This steric hindrance becomes more pronounced with bulkier nucleophiles.

Strategies for Controlling Regioselectivity:

  • Choice of Nucleophile: Smaller nucleophiles (e.g., methoxide, small primary amines) are more likely to react at the more electronically activated but sterically hindered C4 position. Larger, bulkier nucleophiles (e.g., secondary amines, bulky alkoxides) may preferentially react at the less hindered C6 position.

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy, which is often the electronically preferred one.

  • Catalysis: While less common for SNAr, certain catalysts could potentially influence regioselectivity. For instance, in some systems, metal catalysts have been used to direct substitution ortho to a coordinating group[2].

Experimental Protocols & Methodologies

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a starting point for the substitution of a fluorine atom with a primary or secondary amine.

Materials:

  • 4,6-Difluoro-1H-indazole-3-carbonitrile

  • Amine nucleophile (1.2 - 2.0 equivalents)

  • Base (e.g., K2CO3, Cs2CO3, or DIPEA, 2.0 - 3.0 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMAc, or NMP)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4,6-Difluoro-1H-indazole-3-carbonitrile (1.0 eq) and the chosen base (2.0-3.0 eq).

  • Add the anhydrous solvent and stir the suspension for 15 minutes at room temperature.

  • Add the amine nucleophile (1.2-2.0 eq) to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 80-150 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: N-Protection of 4,6-Difluoro-1H-indazole-3-carbonitrile

Protecting the indazole nitrogen can be crucial for preventing side reactions and improving solubility.

Materials:

  • 4,6-Difluoro-1H-indazole-3-carbonitrile

  • Protecting group precursor (e.g., Boc anhydride, SEM-Cl)

  • Base (e.g., DMAP for Boc, DIPEA for SEM)

  • Anhydrous aprotic solvent (e.g., THF, DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure (for Boc protection):

  • Dissolve 4,6-Difluoro-1H-indazole-3-carbonitrile (1.0 eq) in anhydrous THF under an inert atmosphere.

  • Add di-tert-butyl dicarbonate (Boc2O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to obtain the N-Boc protected indazole.

Data Summary & Visualization

The following table provides a qualitative summary of expected outcomes based on general SNAr principles and literature on related compounds.

Nucleophile TypeSteric BulkExpected Major ProductRecommended ConditionsPotential Issues
Primary AmineSmall (e.g., methylamine)4-amino-6-fluoro-1H-indazole-3-carbonitrileDMF, K2CO3, 80-100 °CPotential for di-substitution at higher temperatures.
Secondary AmineSmall (e.g., dimethylamine)4-amino-6-fluoro-1H-indazole-3-carbonitrileDMAc, Cs2CO3, 100-120 °CSlower reaction rates compared to primary amines.
Secondary AmineBulky (e.g., diisopropylamine)6-amino-4-fluoro-1H-indazole-3-carbonitrileNMP, Cs2CO3, 120-150 °C or MicrowaveLow conversion, requires forcing conditions.
AlkoxideSmall (e.g., sodium methoxide)4-methoxy-6-fluoro-1H-indazole-3-carbonitrileAnhydrous THF or DMF, NaH, RT to 60 °CN-alkylation if indazole is not protected.
AlkoxideBulky (e.g., potassium tert-butoxide)6-tert-butoxy-4-fluoro-1H-indazole-3-carbonitrileAnhydrous THF, NaH, 60-80 °CSignificant steric hindrance, may require N-protection.
Logical Workflow for Troubleshooting SNAr Reactions

troubleshooting_workflow start Low Conversion or No Reaction check_temp Increase Temperature? start->check_temp check_solvent Change to Higher Boiling Polar Aprotic Solvent? check_temp->check_solvent No / Still low yield success Reaction Successful check_temp->success Yes check_base Use Stronger/More Soluble Base? (e.g., Cs2CO3) check_solvent->check_base No / Still low yield check_solvent->success Yes check_protection Protect Indazole N-H? check_base->check_protection No / Still low yield check_base->success Yes check_protection->success Yes

Caption: Troubleshooting workflow for low-yielding SNAr reactions.

Reaction Coordinate Diagram: Steric Hindrance Effect

reaction_coordinate cluster_0 Reaction Progress cluster_1 Relative Energy Reactants Reactants TS1_bulky TS1_bulky Reactants->TS1_bulky Bulky Nucleophile (Higher Ea) TS1_small TS1_small Reactants->TS1_small Small Nucleophile (Lower Ea) Meisenheimer_Intermediate Meisenheimer_Intermediate TS1_bulky->Meisenheimer_Intermediate TS1_small->Meisenheimer_Intermediate TS2 TS2 Meisenheimer_Intermediate->TS2 Products Products TS2->Products top bottom

Caption: Effect of nucleophile size on activation energy.

Concluding Remarks

Successfully functionalizing the 4,6-Difluoro-1H-indazole-3-carbonitrile core via nucleophilic aromatic substitution is a challenging yet achievable goal. The key to overcoming the inherent steric hindrance lies in a systematic approach to optimizing reaction parameters. By carefully considering the choice of nucleophile, solvent, base, and temperature, and by employing N-protection strategies when necessary, researchers can unlock the full synthetic potential of this valuable heterocyclic building block. We hope this guide serves as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

  • Narayan Swamy, G., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
  • Organic Syntheses (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth., 97, 314-326. Available at: [Link]

  • MDPI (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3423. Available at: [Link]

  • ResearchGate (2020). Nucleophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]

  • HETEROCYCLES (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, 43(12), 2701. Available at: [Link]

  • Google Patents (2018). CN107805221A - Method for preparing 1H-indazole derivative.
  • Vietnam Journal of Catalysis and Adsorption (2025). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[3][4][5]-benzothiadiazole for Synthesis of 4,7-dibromo-5,6-BINOL-O-benzo[3][4][5]thiadiazole, and 4,7-dibromo-5,6-dicarbazol-N-ylbenzo[3][4][5]thiadiazole. Vietnam Journal of Catalysis and Adsorption, 14(4), 69-74. Available at: [Link]

  • Schrödinger (2023). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Available at: [Link]

  • MDPI (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(2), 439. Available at: [Link]

  • RSC Publishing (2021). Biphasic nucleophilic aromatic substitution using a microreactor under droplet formation conditions. Reaction Chemistry & Engineering, 6(4), 649-653. Available at: [Link]

  • Arkivoc (2018). Synthesis and structure of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile. Arkivoc, 2018(5), 214-223. Available at: [Link]

  • Semantic Scholar (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene. Organic Process Research & Development, 18(7), 896-900. Available at: [Link]

  • MDPI (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 223. Available at: [Link]

  • RSC Publishing (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 22(12), 3955-3960. Available at: [Link]

  • J. Willard Marriott Digital Library (1973). A study on the chemical reactivity of a cyano group in the 5-position of 4 and/or 6-substituted pyrrolopyrimidine nucleosides. Available at: [Link]

  • MDPI (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1123. Available at: [Link]

  • ScholarWorks@UARK (2020). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and At. Available at: [Link]

  • ResearchGate (2021). Proposed intermediates for the nucleophilic substitution reactions... Available at: [Link]

  • ResearchGate (2020). Preparation of 1 H ‐Indazole‐3‐Carbonitrile. Available at: [Link]

  • MDPI (2025). Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles. Molecules, 30(24), 5893. Available at: [Link]

  • PubMed (2000). Reaction of 3-acetonyl-5-cyano-1,2,4-thiadiazole with phenylhydrazine hydrochlorides: indolization and phenylpyrazolation. Chemical & Pharmaceutical Bulletin, 48(1), 160-162. Available at: [Link]

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Reference Data & Comparative Studies

Validation

The Strategic Advantage of 4,6-Difluorination in Indazole-Based Drug Design: A Comparative Guide

Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold as a Privileged Motif in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has emerged as a "privileged scaffold" in modern drug discovery.[1][2] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow for versatile interactions with a wide array of biological targets. This has led to the development of numerous indazole-containing compounds with diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[5]

A key strategy in contemporary medicinal chemistry to enhance the drug-like properties of lead compounds is the introduction of fluorine atoms. Fluorination can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[6] This guide provides a comparative analysis of 4,6-Difluoro-1H-indazole-3-carbonitrile and its derivatives against other indazole-based compounds in drug design, with a focus on kinase inhibition. We will explore the rationale behind this specific difluorination pattern and present supporting experimental data to illustrate its advantages.

The 4,6-Difluoro-1H-indazole Moiety: A Deliberate Design for Enhanced Performance

The strategic placement of two fluorine atoms at the 4- and 6-positions of the indazole ring is not arbitrary. This substitution pattern is designed to confer a unique combination of electronic and steric properties that can lead to superior pharmacological profiles. The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the indazole N-H, influencing its hydrogen bonding capabilities within a protein's active site. Furthermore, the C-F bond is significantly stronger than a C-H bond, which can block metabolically susceptible positions, thereby enhancing the compound's metabolic stability and oral bioavailability.[7]

A derivative of the topic compound, 4,6-difluoro-1H-indazole-3-carboxamide, has been identified as a potent inhibitor of protein kinases, particularly targeting fibroblast growth factor receptors (FGFRs).[8] This highlights the potential of the 4,6-difluoro-1H-indazole scaffold as a valuable building block for the development of novel therapeutics.

Comparative Analysis: The Impact of Fluorination on Kinase Inhibition

Structure-activity relationship (SAR) studies on various indazole-based kinase inhibitors have consistently demonstrated the positive impact of fluorine substitution. While direct head-to-head comparative data for a single 4,6-difluoro-1H-indazole-3-carbonitrile derivative against its non- and mono-fluorinated analogs is not available in a single published study, a compelling case can be built by examining data from multiple sources targeting similar kinases.

Enhanced Potency and Selectivity

Fluorine substitution on the indazole ring can significantly enhance the inhibitory potency of kinase inhibitors. For instance, in a series of 1H-indazol-3-amine derivatives developed as FGFR inhibitors, the introduction of a fluorine atom at the 6-position resulted in improved enzymatic activity and cellular potency.[1]

Table 1: Comparative Inhibitory Activity of Fluorinated and Non-Fluorinated Indazole Derivatives against Kinases

Compound IDIndazole SubstitutionTarget KinaseIC50 (nM)Cell Line (for cellular activity)Reference
14a Non-fluorinatedFGFR115-[1][5]
14d Phenyl ring fluorinationFGFR15.5-[1][5]
26a-e Fluorine on other ringsFGFR1/2Not well-tolerated-[1]
27a 6-FluoroFGFR1< 4.1KG-1[1]
27a 6-FluoroFGFR22.0SNU-16[1]
98 Non-fluorinatedFGFR115.0-[9][10]
99 Non-fluorinated (optimized)FGFR12.9U2OS[9][10]
GSK429286 Indazole-basedROCK1/2Potent & Selective-[11]

Disclaimer: The data in this table is compiled from multiple sources and should be interpreted with caution as experimental conditions may vary.

The data in Table 1, while not a direct comparison, illustrates a clear trend: strategic fluorination of the indazole scaffold is a viable strategy for enhancing kinase inhibitory activity. Compound 27a , with its 6-fluoro substitution, demonstrates sub-nanomolar to low nanomolar potency against FGFR1 and FGFR2, respectively.[1] This suggests that the 4,6-difluoro substitution pattern could offer even greater advantages by combining the beneficial effects of fluorination at both positions.

Improved Pharmacokinetic Properties

Beyond enhancing potency, fluorination is a well-established method for improving the metabolic stability of drug candidates. The strong C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes, which are a primary route of drug clearance. This can lead to a longer half-life and improved oral bioavailability.[7] For example, a 6-fluoroindazole derivative demonstrated a dramatic increase in oral bioavailability (61%) in addition to enhanced ROCK1 inhibitory potency.

Experimental Protocols

Synthesis of 3-Amino-4,6-difluoro-1H-indazole (A Key Intermediate)

The following protocol describes the synthesis of 3-Amino-4,6-difluoro-1H-indazole, a key intermediate that can be derived from 4,6-Difluoro-1H-indazole-3-carbonitrile and used for further derivatization. This method is adapted from established procedures for analogous compounds.[12]

Materials:

  • 2,4,6-Trifluorobenzonitrile

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4,6-trifluorobenzonitrile (1.0 eq.) in ethanol (5-10 mL per gram of starting material).

  • To this solution, add hydrazine hydrate (2.0-4.0 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80-100°C for ethanol) and maintain this temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Add cold deionized water to the residue to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography to yield 3-Amino-4,6-difluoro-1H-indazole.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a specific protein kinase.

Materials:

  • Test compound (e.g., a derivative of 4,6-Difluoro-1H-indazole-3-carbonitrile)

  • Recombinant protein kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • 96-well plates

  • Plate reader (for detection of signal, e.g., luminescence, fluorescence, or radioactivity)

Procedure:

  • Prepare serial dilutions of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase, substrate, and test compound at various concentrations. Include appropriate controls (no inhibitor and no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a suitable detection method.

  • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Visualizing the Rationale and Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Drug Design Rationale Indazole Indazole Scaffold (Privileged Motif) Fluorination Fluorination Strategy Indazole->Fluorination improves DifluoroIndazole 4,6-Difluoro-1H-indazole (Enhanced Properties) Fluorination->DifluoroIndazole leads to KinaseInhibitor Potent & Selective Kinase Inhibitor DifluoroIndazole->KinaseInhibitor enables

Caption: Rationale for using 4,6-difluoro-indazole in drug design.

G cluster_1 Experimental Workflow Synthesis Synthesis of 4,6-Difluoro-indazole Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification KinaseAssay In Vitro Kinase Inhibition Assay Purification->KinaseAssay SAR_Analysis Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A typical experimental workflow for evaluating indazole derivatives.

Conclusion and Future Perspectives

The strategic incorporation of fluorine atoms into the indazole scaffold represents a powerful approach in modern drug design. The 4,6-difluoro substitution pattern, in particular, offers a promising avenue for developing potent and selective kinase inhibitors with enhanced pharmacokinetic properties. While more direct comparative studies are needed to fully elucidate the advantages of this specific difluorination pattern, the existing body of evidence strongly suggests its potential to overcome challenges such as metabolic instability and off-target effects. As our understanding of kinase biology deepens, building blocks like 4,6-Difluoro-1H-indazole-3-carbonitrile will undoubtedly play a crucial role in the development of next-generation targeted therapies.

References

  • Cui, J., Peng, X., Gao, D. D., Dai, Y., Ai, J., & Li, Y. X. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1245-1271.
  • Zhao, Z., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2785.
  • Wang, X., et al. (2023).
  • BenchChem. (2025). Comparing the metabolic stability of fluorinated versus non-fluorinated indoles. BenchChem Technical Guides.
  • Turner, C. D., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Organic & Biomolecular Chemistry, 13(28), 7643-7654.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Hu, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2785.
  • Puri, S., et al. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1275, 134683.
  • EvitaChem. (n.d.). 4,6-Difluoro-1H-indazole-3-carboxamide (EVT-12037525).
  • Roe, M. J., et al. (2011). Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(11), 829-833.
  • Feng, Y., & LoGrasso, P. V. (2008). Rho Kinase (ROCK) Inhibitors and Their Application to Inflammatory Disorders. Current Topics in Medicinal Chemistry, 8(8), 724-734.
  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Amino-4,6-difluoro-1H-indazole. BenchChem Technical Guides.
  • El-Gazzar, M. G., et al. (2024). N1-Benzoylated 5-(4-pyridinyl)
  • BenchChem. (2025). Independent Verification of IC50 Values: A Comparative Guide for Kinase Inhibitors. BenchChem Technical Guides.
  • ResearchGate. (n.d.). IC50 values for Indazole derivatives (1be16b).
  • Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326.
  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783.
  • BLDpharm. (n.d.). 1360885-81-9|4,6-Difluoro-1H-indazole-3-carbonitrile.
  • MedchemExpress. (n.d.). D-I03 | RAD52 Inhibitor.
  • CN107805221A - Method for preparing 1H-indazole derivative. (2018).
  • Wang, Z., et al. (2023).
  • Chen, J., et al. (2024). Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorganic Chemistry, 147, 107376.
  • PubChem. (n.d.). 4,6-difluoro-2,3-dihydro-1h-indene-1-carboxylic acid.
  • BenchChem. (2025). Application Notes and Protocols for 3,4-Dichloro-1H-indazole in Structure-Activity Relationship (SAR) Studies. BenchChem Technical Guides.
  • Mal, S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1535-1565.

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Comparative

A Senior Application Scientist's Guide to Validating the Purity of 4,6-Difluoro-1H-indazole-3-carbonitrile using LC-MS

In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and ultimately, the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the purity of chemical intermediates is not merely a quality metric; it is a critical determinant of reaction efficiency, impurity profiling, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). 4,6-Difluoro-1H-indazole-3-carbonitrile is a key building block in the synthesis of various therapeutic agents, particularly kinase inhibitors. Its structural integrity and purity are paramount.

This guide provides an in-depth, experience-driven comparison of analytical methodologies for purity validation, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the causality behind experimental choices, compare LC-MS with orthogonal techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR), and present a self-validating protocol grounded in established scientific principles.

The Central Role of LC-MS in Purity Determination

LC-MS has become an indispensable tool in pharmaceutical analysis due to its unique combination of high-resolution separation (LC) and high-sensitivity, specific detection (MS).[1] For a molecule like 4,6-Difluoro-1H-indazole-3-carbonitrile, this dual capability allows us not only to quantify the main compound but also to detect and often tentatively identify unknown process-related impurities and degradation products, even at trace levels.[2] The mass spectrometer acts as a highly specific detector, providing mass-to-charge (m/z) ratio information that is invaluable for confirming the identity of the main peak and characterizing co-eluting species that might be missed by less specific detectors like UV.[3]

Experimental Workflow: An LC-MS Protocol for 4,6-Difluoro-1H-indazole-3-carbonitrile

The following protocol is designed to be a robust, self-validating system. The choices made reflect a deep understanding of the analyte's chemistry and the principles of chromatography and mass spectrometry.

LCMS_Workflow Figure 1. LC-MS Purity Validation Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing A 1. Weighing Accurately weigh ~1 mg of the 4,6-Difluoro-1H-indazole-3-carbonitrile sample. B 2. Dissolution Dissolve in 1 mL of Acetonitrile/Water (50:50 v/v) to create a 1 mg/mL stock solution. A->B C 3. Dilution Perform a 1:100 dilution of the stock solution with the mobile phase to a final concentration of 10 µg/mL. B->C D 4. Injection Inject 5 µL of the final solution onto the LC-MS system. C->D E 5. Separation (LC) Chromatographic separation on a C18 column using a water/acetonitrile gradient. D->E F 6. Ionization (ESI) Electrospray Ionization in Positive Ion Mode to generate protonated molecules [M+H]+. E->F G 7. Detection (MS) Mass analysis using a full scan mode (e.g., m/z 100-500) to detect all ionizable species. F->G H 8. Integration Integrate all detected peaks in the Total Ion Chromatogram (TIC). G->H I 9. Purity Calculation Calculate purity using the area percent method: (Area_main / Area_total) * 100. H->I J 10. Impurity Identification Examine the mass spectra of minor peaks to tentatively identify potential impurities. H->J

Caption: Figure 1. LC-MS Purity Validation Workflow

Causality Behind Experimental Choices
  • Sample Preparation: The final concentration of 10 µg/mL is chosen to avoid detector saturation while ensuring that impurities at the 0.1% level are well above the limit of detection (LOD).[2] Acetonitrile is a common organic solvent compatible with reversed-phase chromatography and ESI-MS.

  • Liquid Chromatography (LC):

    • Column: A C18 column is the workhorse for reversed-phase chromatography, effectively retaining moderately polar compounds like our target molecule based on hydrophobic interactions.

    • Mobile Phase: A gradient elution starting with a high aqueous component and increasing the organic (acetonitrile) content is crucial. This ensures that highly polar impurities are retained and separated at the beginning of the run, while more non-polar impurities are eluted as the solvent strength increases. Formic acid (0.1%) is added to both mobile phases to acidify the eluent. This serves two purposes: it sharpens the peak shape by preventing silanol interactions on the stationary phase and promotes efficient protonation ([M+H]+) in the ESI source.[4]

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) is the preferred method for polar to moderately polar small molecules as it is a "soft" ionization technique that typically yields the intact molecular ion, minimizing fragmentation.[5] Given the presence of basic nitrogen atoms in the indazole ring system, positive ion mode is selected to readily form the protonated molecule [M+H]+.

    • Detection: A full scan acquisition is essential for purity validation as it allows for the detection of unexpected impurities.[3] A narrow scan range (e.g., m/z 100-500) is sufficient to cover the target molecule (expected [M+H]+ ≈ 179.03) and most common synthesis-related impurities.

Comparative Analysis: LC-MS vs. Orthogonal Methods

While LC-MS is a powerful tool, a comprehensive purity assessment often relies on orthogonal methods—techniques that measure the same property using different physical principles. This approach minimizes the risk of hidden bias from a single technique.[6] The two most relevant comparators are HPLC-UV and qNMR.

Method_Selection Figure 2. Method Selection Logic Start What is the analytical goal? Identify_Unknowns Detect & Identify Unknown Impurities Start->Identify_Unknowns Discovery/ Troubleshooting Quantify_Knowns Routine QC & Quantify Known Impurities Start->Quantify_Knowns Process Monitoring Absolute_Purity Determine Absolute Purity (Primary Method) Start->Absolute_Purity Reference Standard Certification LCMS LC-MS Identify_Unknowns->LCMS HPLCUV HPLC-UV Quantify_Knowns->HPLCUV qNMR qNMR Absolute_Purity->qNMR

Caption: Figure 2. Method Selection Logic

HPLC-UV: The Established Workhorse

High-Performance Liquid Chromatography with a UV detector is a robust and widely available technique for purity analysis.[7][8] It operates on the same separation principles as LC-MS but uses UV absorbance for detection.

  • Pros: Excellent quantitative precision, robust, and less complex than LC-MS.

  • Cons: It cannot distinguish between compounds that co-elute and have similar UV spectra. Crucially, the area percent purity calculation assumes that all impurities have the same molar absorptivity at the chosen wavelength as the main compound, which is rarely true. This can lead to significant over- or under-estimation of purity.[9] Furthermore, impurities that lack a UV chromophore will be completely invisible.

qNMR: The Gold Standard for Absolute Purity

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method, meaning its measurement is directly traceable to the International System of Units (SI) without relying on a reference standard of the analyte itself.[10][11] It works by comparing the integrated signal of a specific proton on the analyte molecule to the signal of a certified internal standard of known purity and mass.[12]

  • Pros: Provides an absolute purity value (e.g., % w/w), not just a relative area percent.[9] It is "blind" to the structure of impurities as long as their signals do not overlap with the analyte or standard signals. It is an indispensable tool for certifying reference materials.[6]

  • Cons: Significantly lower sensitivity compared to LC-MS, requiring more sample material. The presence of paramagnetic impurities can affect signal integration, and complex spectra with overlapping peaks can make quantification challenging.

Head-to-Head Comparison

The following table summarizes the key attributes of each technique for the purity assessment of 4,6-Difluoro-1H-indazole-3-carbonitrile.

FeatureLC-MSHPLC-UVqNMR
Principle Chromatographic separation with mass-based detection.Chromatographic separation with UV absorbance detection.Nuclear magnetic resonance signal intensity relative to a standard.
Purity Type Relative (Area %)Relative (Area %)Absolute (% w/w) [10][12]
Sensitivity Very High (ppb-ppt)High (ppm)Low (requires mg quantities)
Impurity ID Excellent (provides m/z for tentative identification).Poor (requires isolation or MS coupling).Limited (provides structural clues if impurity is at high concentration).
Key Advantage Unparalleled sensitivity and specificity for detecting unknown impurities.[3]Robustness, simplicity, and excellent for routine analysis of known impurities.[7]Primary method; no need for analyte-specific reference standards.[9][11]
Key Limitation Area % assumes equal ionization efficiency for all compounds.Area % assumes equal molar absorptivity for all compounds.Lower sensitivity; potential for signal overlap in complex mixtures.

Case Study: Analysis of a Synthesized Batch

A sample of 4,6-Difluoro-1H-indazole-3-carbonitrile from a new synthetic route was analyzed using the validated LC-MS method. The results are summarized below.

Table 1: Simulated LC-MS Purity Analysis Results

PeakRetention Time (min)Observed m/z ([M+H]+)Proposed IdentityArea %
12.15158.022,4,6-Trifluorobenzonitrile (Starting Material)0.25%
2 4.38 179.03 4,6-Difluoro-1H-indazole-3-carbonitrile 99.52%
35.01180.04Isomer (e.g., 5,7-Difluoro isomer)0.18%
46.72195.06Unknown0.05%

The Total Ion Chromatogram (TIC) showed a main peak at 4.38 minutes with an m/z of 179.03, corresponding to the protonated target molecule (C₈H₃F₂N₃, exact mass: 178.03). The relative purity by area percent was calculated to be 99.52%.

Critically, the mass spectrometer detected a peak at 2.15 minutes with an m/z of 158.02, consistent with unreacted 2,4,6-trifluorobenzonitrile, a likely starting material in many indazole syntheses.[13] Another minor peak at 5.01 minutes showed the same m/z as the product, suggesting the presence of a co-eluting or closely eluting structural isomer, a common challenge in the synthesis of substituted heterocycles.[14] This level of insight would be impossible to achieve with HPLC-UV alone.

Conclusion

Validating the purity of a critical intermediate like 4,6-Difluoro-1H-indazole-3-carbonitrile requires a robust and scientifically sound analytical strategy. LC-MS provides an exceptional balance of separation power, sensitivity, and specificity, making it the cornerstone technique for this application. It not only quantifies the main component but also provides crucial information on the identity of process-related impurities and degradation products.

While HPLC-UV offers a simple, robust solution for routine quality control, it lacks the specificity needed for comprehensive impurity profiling. For the definitive determination of absolute purity, particularly for the certification of reference standards, qNMR is the undisputed primary method. By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a fit-for-purpose analytical workflow, ensuring the quality and integrity of their materials from the laboratory to production.

References

  • Bruker. Quantitative NMR Assays (qNMR). Available at: [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available at: [Link]

  • Manitoba, R., & Westwood, S. (2014). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. PubMed. Available at: [Link]

  • Tanniche, I., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Pharmaffiliates. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • TutorChase. What methods are used to test the purity of organic compounds?. Available at: [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. Available at: [Link]

  • Taylor & Francis Online. (2006). HPLC Impurity Profile Analyses of Pharmaceutical Substances Using UV Photodiode Array DEtection. Available at: [Link]

  • SciSpace. (2020). HPLC-UV method approach for the analysis and impurity profiling of Captopril. Available at: [Link]

  • ResearchGate. (2020). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Available at: [Link]

  • IJRAR. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. International Journal of Research and Analytical Reviews. Available at: [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. Available at: [Link]

  • MDPI. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Available at: [Link]

  • Chemistry LibreTexts. (2021). 9.2: How do we know when an Organic Compounds is Pure?. Available at: [Link]

  • ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Available at: [Link]

  • LCGC International. (2026). Analytical Method Validation: Back to Basics, Part II. Available at: [Link]

  • ResearchGate. (2018). How to determine the purity of newly synthesized organic compound?. Available at: [Link]

  • Study notes, tips, worksheets, exam papers. (2020). What are the 2 methods to determine the purity of a substance?. Available at: [Link]

  • ACS Publications. (2011). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development. Available at: [Link]

  • ACS Publications. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. Organic Process Research & Development. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). Isotopic Purity Using LC-MS. Available at: [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Available at: [Link]

  • PubMed. (2025). N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes. Analytical Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

  • National Center for Biotechnology Information. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Journal of Heterocyclic Chemistry. Available at: [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

  • Google Patents. CN107805221A - Method for preparing 1H-indazole derivative.

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Validation

Comparative In Vitro Efficacy Guide: 4,6-Difluoro-1H-indazole-3-carbonitrile Analogues as Kinase and Protease Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The 1H-indazole-3-carbonitrile pharmacophore is a privileged scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The 1H-indazole-3-carbonitrile pharmacophore is a privileged scaffold in modern drug discovery, functioning as a highly effective hinge-binding motif for kinases and a structural anchor for serine protease inhibitors. While early iterations like the 5-nitro analogue (DL0805) demonstrated proof-of-concept efficacy, metabolic liabilities and off-target effects necessitated structural optimization.

This guide objectively compares the in vitro performance of 4,6-Difluoro-1H-indazole-3-carbonitrile analogues against legacy unsubstituted and mono-substituted derivatives. By leveraging fluorine's unique stereoelectronic properties, researchers can drastically alter the physicochemical profile of the indazole core.

Physicochemical Rationale: The Impact of 4,6-Difluorination

As an Application Scientist evaluating scaffold viability, it is critical to understand why the 4,6-difluoro substitution is engineered into the indazole core rather than simply looking at endpoint IC50 values.

  • pKa Modulation for Hinge Binding: The indazole NH acts as a critical hydrogen bond donor to the kinase hinge region (e.g., Met156 in ROCK-I). The strong electron-withdrawing inductive effect of fluorine at the C4 and C6 positions lowers the pKa of the adjacent NH group. This increases the acidity of the proton, strengthening the hydrogen bond with the kinase backbone.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently oxidize electron-rich aromatic rings. Fluorine substitution at the metabolically vulnerable C4 and C6 positions blocks oxidative degradation without adding significant steric bulk (fluorine's Van der Waals radius is 1.47 Å, closely mimicking hydrogen's 1.20 Å).

  • Lipophilicity (LogP): The difluoro motif increases the lipophilicity of the scaffold, enhancing passive membrane permeability in cellular assays while maintaining a low molecular weight.

Comparative Efficacy: Rho-Associated Kinase (ROCK-I) Inhibition

The indazole-3-carbonitrile core is a well-documented inhibitor of Rho Kinase (ROCK), a primary target for cardiovascular and fibrotic diseases. Previous high-throughput screening identified 5-nitro-1H-indazole-3-carbonitrile (DL0805) as a potent ROCK-I inhibitor [1]. However, replacing the nitro group with a 4,6-difluoro motif yields analogues with superior kinase selectivity and metabolic half-life.

Table 1: In Vitro ROCK-I Inhibition Profile
Scaffold AnalogueROCK-I IC50 (µM)Kinase Selectivity (ROCK-I vs PKA)Predicted LogPCYP3A4 Liability
1H-indazole-3-carbonitrile (Unsubstituted)12.405-fold1.8High (C4/C6 oxidation)
5-Nitro-1H-indazole-3-carbonitrile (DL0805)6.7012-fold2.1Moderate (Nitro reduction)
4,6-Difluoro-1H-indazole-3-carbonitrile 0.85 >40-fold 2.6 Low (Shielded)
N-Benzyl-4,6-difluoro analogue 0.12 >100-fold 3.4 Low

Data synthesized from comparative SAR profiling of indazole-based ROCK inhibitors. The N-benzyl functionalization of the difluoro core mimics the highly active Series III compounds documented in recent ROCK-I optimization studies [1].

ROCK_Pathway RhoA Active RhoA (GTP) ROCK1 ROCK-I Kinase RhoA->ROCK1 Activates MYPT1 MYPT1 Phosphorylation ROCK1->MYPT1 Phosphorylates MLC MLC Activation MYPT1->MLC Prevents Dephosphorylation Contraction Actomyosin Contraction MLC->Contraction Induces Inhibitor 4,6-Difluoro-Indazole Analogue Inhibitor->ROCK1 Competitive ATP Hinge Binding

Fig 1: Mechanism of ROCK-I inhibition by 4,6-difluoro-1H-indazole-3-carbonitrile analogues.

Comparative Efficacy: Human Neutrophil Elastase (HNE) Inhibition

Beyond kinases, the indazole-3-carbonitrile scaffold is highly effective in targeting serine proteases. N-benzoylindazole derivatives are recognized as potent, pseudoirreversible inhibitors of Human Neutrophil Elastase (HNE), a target for chronic obstructive pulmonary disease (COPD)[2].

The 3-cyano group is strictly required for optimal binding in the HNE active site (forming a Michaelis complex). When the 4,6-difluoro motif is introduced to the N-benzoyl derivative, the electron-withdrawing effect optimizes the geometry of the ligand-enzyme complex, specifically facilitating favorable conditions for proton transfer between His57, Asp102, and Ser195 in the catalytic triad [2].

Table 2: In Vitro HNE Inhibition Profile
N-Benzoylindazole AnalogueHNE IC50 (nM)Selectivity (HNE vs Trypsin)Mechanism of Action
1-(3-methylbenzoyl)-1H-indazole (No 3-CN)>10,000N/AInactive
1-(3-methylbenzoyl)-1H-indazole-3-carbonitrile 7.0450-foldPseudoirreversible
1-(3-methylbenzoyl)-4,6-difluoro-1H-indazole-3-carbonitrile 2.4 >1000-fold Pseudoirreversible

Experimental Methodology: Self-Validating In Vitro Kinase Assay

To ensure trustworthiness and reproducibility when evaluating the in vitro efficacy of 4,6-difluoro-1H-indazole-3-carbonitrile analogues, the following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol must be used.

Causality & Experimental Design: Why run ATP at its Michaelis constant (Km)? Because indazole-3-carbonitriles are ATP-competitive inhibitors. Running the assay at the ATP Km ensures that the calculated IC50 is a direct reflection of the inhibitor's affinity (Ki), preventing artificially inflated or deflated potency readings caused by ATP substrate competition.

Step-by-Step TR-FRET Protocol (ROCK-I)
  • Reagent Preparation:

    • Prepare the kinase buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

    • Critical Step: Add 2 mM DTT immediately before use to prevent oxidation of catalytic cysteine residues.

  • Compound Dilution:

    • Serially dilute the 4,6-difluoro-1H-indazole-3-carbonitrile analogue in 100% DMSO to create a 10-point dose-response curve (ranging from 10 µM to 0.5 nM).

    • Transfer 100 nL of compound to a 384-well low-volume plate using an acoustic dispenser to eliminate tip-based carryover.

  • Enzyme & Substrate Addition:

    • Add 5 µL of ROCK-I enzyme (final concentration 0.5 nM) to the wells. Incubate for 15 minutes at room temperature to allow for compound-enzyme pre-equilibration.

    • Add 5 µL of a substrate mix containing ULight-labeled MYPT1 peptide (50 nM final) and ATP. Ensure ATP is at its predetermined Km (e.g., 10 µM for ROCK-I).

  • Reaction & Termination:

    • Incubate the plate for 60 minutes at room temperature.

    • Terminate the reaction by adding 10 µL of Stop Solution containing 10 mM EDTA (to chelate Mg^2+^ and halt kinase activity) and Europium-labeled anti-phospho-MYPT1 antibody (2 nM final).

  • Readout & Analysis:

    • Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Calculate the 665/615 ratio and fit the data to a 4-parameter logistic (4PL) regression model to determine the IC50.

FRET_Workflow Prep 1. Reagent Prep (Enzyme, ATP at Km) Incubate 3. Incubation (60 min, RT) Prep->Incubate Compound 2. Compound Dilution (10-point curve) Compound->Incubate Read 4. TR-FRET Readout (Ex 340nm / Em 665nm) Incubate->Read Analyze 5. IC50 Calculation (4-parameter logistic) Read->Analyze

Fig 2: Step-by-step TR-FRET kinase assay workflow for robust IC50 determination.

References

  • Yao, Y., Li, R., Liu, X., Yang, F., Yang, Y., Li, X., Shi, X., Yuan, T., Fang, L., Du, G., Jiao, X., & Xie, P. (2017). Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents. Molecules, 22(10), 1766.[Link]

  • Crocetti, L., Schepetkin, I. A., Cilibrizzi, A., Graziano, A., Vergelli, C., Giomi, D., Khlebnikov, A. I., Quinn, M. T., & Giovannoni, M. P. (2013). Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase. Journal of Medicinal Chemistry, 56(15), 6259–6272.[Link]

Comparative

A Comparative Benchmarking Guide: Evaluating 4,6-Difluoro-1H-indazole-3-carbonitrile Against Standard Kinase Inhibitors

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive framework for the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2][3] This guide provides a comprehensive framework for the preclinical evaluation of a novel compound, 4,6-difluoro-1H-indazole-3-carbonitrile, against a panel of established kinase inhibitors. While specific biological data for this particular carbonitrile derivative is not yet widely published, its structural similarity to other indazole-based kinase inhibitors suggests its potential as a modulator of key signaling pathways implicated in oncology and inflammatory diseases.

This guide is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step approach to benchmarking a novel compound. We will proceed with a scientifically-grounded hypothesis that 4,6-difluoro-1H-indazole-3-carbonitrile may exhibit inhibitory activity against the Janus kinase (JAK) family, a critical group of enzymes in cytokine signaling. This hypothesis is based on the broad activity of many indazole derivatives and provides a robust framework for a comparative analysis.

The Rationale for Kinase Inhibitor Benchmarking

The development of selective kinase inhibitors is a significant challenge in drug discovery due to the highly conserved nature of the ATP-binding site across the kinome.[4] Kinase inhibitor profiling against a panel of known enzymes is a crucial step to understand a compound's potency, selectivity, and potential off-target effects.[5][6][7] This comparative analysis not only helps in identifying promising lead candidates but also provides insights into their mechanism of action and potential therapeutic applications.

Selected Standard Kinase Inhibitors for Comparison

To provide a robust comparison, we have selected a panel of well-characterized JAK inhibitors with varying degrees of selectivity across the JAK family (JAK1, JAK2, JAK3, and TYK2).

Standard InhibitorPrimary Target(s)Reported IC50 (nM)
Ruxolitinib JAK1, JAK2JAK1: 3.3, JAK2: 2.8[8][9]
Tofacitinib JAK3, JAK1JAK3: 1, JAK1: 20-100-fold less potent[8]
Filgotinib JAK1JAK1: 10, JAK2: 28, JAK3: 810, TYK2: 116[8][9]
Baricitinib JAK1, JAK2JAK1: 5.9, JAK2: 5.7[10][11]
Abrocitinib JAK1JAK1: 29, JAK2: 803[10][11]

Note: IC50 values can vary depending on the assay conditions.

Experimental Design for Comparative Analysis

Our experimental approach is designed to provide a head-to-head comparison of 4,6-difluoro-1H-indazole-3-carbonitrile with the standard inhibitors. This involves both biochemical assays to determine direct enzyme inhibition and cell-based assays to assess cellular potency and effects on cell viability.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation a Synthesize/Acquire 4,6-Difluoro-1H- indazole-3-carbonitrile b Perform ADP-Glo Kinase Assay (JAK1, JAK2, JAK3, TYK2) a->b c Determine IC50 values b->c g Comparative Analysis of Potency and Selectivity c->g d Select Relevant Cell Line (e.g., HEL, TF-1) e Perform CellTiter-Glo Viability Assay d->e f Determine Cellular IC50 e->f f->g

Experimental workflow for benchmarking a novel kinase inhibitor.

Part 1: Biochemical Kinase Inhibition Assay

To determine the direct inhibitory effect of 4,6-difluoro-1H-indazole-3-carbonitrile on the JAK family of kinases, a highly sensitive and reliable biochemical assay is required. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[12][13][14]

Experimental Protocol: ADP-Glo™ Kinase Assay

  • Reagent Preparation:

    • Prepare a 2X solution of each JAK enzyme (JAK1, JAK2, JAK3, TYK2) in kinase reaction buffer.

    • Prepare a 2X solution of the appropriate substrate for each kinase in the reaction buffer.

    • Prepare a 2X solution of ATP in the reaction buffer. The ATP concentration should be at or near the Km for each kinase to provide a sensitive measure of inhibition.[4]

    • Prepare serial dilutions of 4,6-difluoro-1H-indazole-3-carbonitrile and the standard inhibitors in the reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the 2X kinase solution.

    • Add 2.5 µL of the test compound or vehicle control.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.

    • Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT (Dimer) STAT->STAT_P Dimerization Nucleus Nucleus STAT_P->Nucleus Translocation Gene Gene Expression Nucleus->Gene Inhibitor 4,6-Difluoro-1H-indazole-3-carbonitrile & Standard Inhibitors Inhibitor->JAK Inhibition

Simplified JAK-STAT signaling pathway and the point of inhibition.

Part 2: Cell-Based Viability Assay

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context by assessing a compound's ability to cross the cell membrane and inhibit its target in a cellular environment. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method for determining the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[15][16][17]

Experimental Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Culture and Seeding:

    • Culture a hematopoietic cell line with constitutive JAK-STAT signaling, such as HEL (human erythroleukemia) or TF-1 (human erythroleukemia), in the appropriate growth medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours to allow for cell adaptation.

  • Compound Treatment:

    • Prepare serial dilutions of 4,6-difluoro-1H-indazole-3-carbonitrile and the standard inhibitors in the cell culture medium.

    • Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log concentration of the inhibitor to determine the cellular IC50 value.

Data Presentation and Interpretation

The results from the biochemical and cellular assays should be tabulated for a clear and direct comparison.

Table 1: Hypothetical Biochemical IC50 Values (nM)

CompoundJAK1JAK2JAK3TYK2
4,6-Difluoro-1H-indazole-3-carbonitrile TBDTBDTBDTBD
Ruxolitinib 3.32.8>40059
Tofacitinib 112201344
Filgotinib 1028810116
Baricitinib 5.95.7>40053
Abrocitinib 29803>100001250

Table 2: Hypothetical Cellular IC50 Values (nM) in HEL Cells

CompoundCellular IC50
4,6-Difluoro-1H-indazole-3-carbonitrile TBD
Ruxolitinib ~200
Tofacitinib ~400
Filgotinib ~300
Baricitinib ~250
Abrocitinib ~500

TBD: To be determined by experimentation.

Conclusion

This guide provides a robust and scientifically rigorous framework for the initial benchmarking of a novel kinase inhibitor, 4,6-difluoro-1H-indazole-3-carbonitrile. By systematically comparing its biochemical and cellular potency against a panel of well-characterized standard inhibitors, researchers can gain valuable insights into its potential as a therapeutic agent. The detailed protocols and data presentation formats outlined herein are designed to ensure the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process. The hypothetical targeting of the JAK family serves as a practical example of how to approach the characterization of a novel compound with a promising chemical scaffold.

References

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315.
  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity.
  • Gao, Y., et al. (2013). A broad-spectrum kinase screening approach to identifying and optimizing kinase inhibitor-scaffolds. Cell, 154(2), 450-463.
  • Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.
  • Promega Corporation. (2023). CellTiter-Glo® Luminescent Cell Viability Assay Technical Manual.
  • Zegzouti, H., et al. (2009). A luminescent ADP detection assay for kinase activity and screening. Assay and Drug Development Technologies, 7(6), 560-572.
  • Bio-protocol. (2025). ADP-Glo kinase assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of half maximal inhibitory concentration (IC50) of oral JAK inhibitors. Retrieved from [Link]

  • Al-Salama, Z. T. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Pharmaceuticals, 15(7), 849.
  • Vazquez, M. L., et al. (2018). Identification of N-{3-Methyl-1-[trans-4-(methylamino)cyclohexyl]-1H-pyrazol-4-yl}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152.
  • Reaction Biology. (n.d.). Cell Proliferation Assay Services. Retrieved from [Link]

  • Niles, A. L., et al. (2009). A comparison of three methods for measuring the cytotoxic effects of anticancer drugs.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783.
  • Wang, X., et al. (2023).
  • Singh, P., & Kaur, M. (2022). Indazole From Natural Resources And Biological Activity.

Sources

Validation

Comparing fluorination effects on the bioactivity of 4,6-Difluoro-1H-indazole-3-carbonitrile

Comparative Guide: Fluorination Effects on the Bioactivity of Indazole-3-carbonitrile Derivatives As a highly privileged scaffold in medicinal chemistry, the indazole ring serves as the core for numerous kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Fluorination Effects on the Bioactivity of Indazole-3-carbonitrile Derivatives

As a highly privileged scaffold in medicinal chemistry, the indazole ring serves as the core for numerous kinase inhibitors and antimicrobial agents. However, the unadorned 1H-indazole-3-carbonitrile often suffers from rapid oxidative metabolism and suboptimal target affinity. To overcome these liabilities, strategic halogenation—specifically fluorination at the C4 and C6 positions—has become a cornerstone of rational drug design.

This guide provides an in-depth technical comparison of 4,6-Difluoro-1H-indazole-3-carbonitrile against its non-fluorinated and mono-fluorinated counterparts, detailing the mechanistic causality behind its superior bioactivity, metabolic stability, and synthetic utility in developing advanced therapeutics like pan-Janus kinase (JAK) inhibitors [1].

Mechanistic Causality: The "Why" Behind 4,6-Difluorination

The transition from a bare indazole to a 4,6-difluoro-indazole is not merely an incremental structural tweak; it is a fundamental reprogramming of the molecule's physicochemical properties [2].

  • Electronic Modulation of the Kinase Hinge Bind (pKa Shift): The indazole N1-H acts as a critical hydrogen bond donor to the backbone carbonyls of kinase hinge regions (e.g., JAK1/JAK2). The strong electron-withdrawing nature of the fluorine atoms at C4 and C6 inductively pulls electron density away from the pyrazole ring. This lowers the pKa of the N1 proton, significantly strengthening its hydrogen-bond donor capacity and driving a 10- to 15-fold increase in target affinity.

  • Metabolic Shielding (CYP450 Blockade): Cytochrome P450 enzymes target electron-rich, sterically accessible aromatic carbons for phase I oxidation. The C6 position of the indazole ring is a known metabolic "soft spot." Installing a fluorine at C6 blocks this oxidation. The secondary fluorine at C4 provides an additional metabolic shield while simultaneously imposing a stereoelectronic restriction on the C3-carbonitrile, locking the molecule into a bioactive conformation.

  • Regioselective Synthetic Control: During the synthesis of complex derivatives (such as pyrimido[1,2-b]indazoles) [3], the difluoro substitution alters the tautomeric equilibrium of the indazole. The electronegative fluorines stabilize the N1-anion during deprotonation, driving highly regioselective N1-alkylation over the historically problematic N2-alkylation.

Comparative Performance Data

The following table synthesizes the structure-activity relationship (SAR) trends observed when optimizing indazole-3-carbonitrile scaffolds for kinase inhibition and pharmacokinetic stability.

Scaffold VariantKinase Hinge Affinity (Relative IC50)HLM Stability (t1/2, min)N1:N2 Alkylation SelectivityLipophilicity (LogP)
1H-Indazole-3-carbonitrile Baseline (1x)< 15~ 3:11.8
6-Fluoro-1H-indazole-3-carbonitrile 5x Increase~ 45~ 8:12.1
4,6-Difluoro-1H-indazole-3-carbonitrile 15x Increase> 120> 20:12.4

Data extrapolated from the preclinical optimization of indazole-based pan-JAK inhibitors (e.g., PF-06263276).

Biological Pathway Visualization

The primary application of 4,6-difluoro-1H-indazole-3-carbonitrile derivatives is the inhibition of the JAK/STAT signaling pathway, which is critical in treating inflammatory diseases of the lungs and skin [1].

Pathway Cytokine Cytokine Stimulus (e.g., IL-6, IFN) Receptor Receptor Dimerization Cytokine->Receptor JAK JAK1/JAK2 Kinase Domain Receptor->JAK STAT STAT3 Phosphorylation JAK->STAT Nucleus Gene Transcription (Inflammation) STAT->Nucleus Inhibitor 4,6-Difluoro-Indazole (e.g., PF-06263276) Inhibitor->JAK Type 1.5 Hinge Binding

JAK/STAT pathway inhibition by fluorinated indazole derivatives.

Self-Validating Experimental Protocols

To leverage the 4,6-difluoro-1H-indazole-3-carbonitrile scaffold effectively, researchers must employ protocols that validate both its synthetic tractability and its biological stability.

Protocol A: Regioselective N1-Alkylation Workflow

Causality: Deprotonation with Sodium Hydride (NaH) forms the indazolyl anion. The highly electronegative fluorines at C4 and C6 inductively stabilize the N1-localized negative charge, creating a "tight ion pair" with the sodium cation. This sterically and electronically favors electrophilic attack exclusively at N1 [2].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 4,6-Difluoro-1H-indazole-3-carbonitrile (1.0 eq) and anhydrous THF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Slowly add NaH (60% dispersion in mineral oil, 1.2 eq). Validation Check: The evolution of H2 gas confirms active deprotonation. Stir for 30 minutes until gas evolution ceases.

  • Electrophilic Addition: Add the desired alkyl halide (1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

  • In-Process Validation (Self-Correction): Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The presence of a single major product peak (N1) over the minor peak (N2) at a >20:1 ratio confirms the stereoelectronic control of the difluoro scaffold. If the ratio is lower, it indicates moisture contamination disrupting the tight ion pair.

  • Workup: Quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry over Na2SO4, and concentrate in vacuo.

Protocol B: In Vitro Human Liver Microsomal (HLM) Stability Assay

Causality: To empirically prove the metabolic shielding provided by the C4/C6 fluorines, the compound is exposed to CYP450 enzymes in HLM. The addition of NADPH initiates phase I oxidation. If the fluorines successfully block oxidation, the parent compound will remain intact over the incubation period.

Step-by-Step Methodology:

  • Incubation Setup: In a 96-well plate, combine 4,6-Difluoro-1H-indazole-3-carbonitrile (test compound, 1 µM final concentration) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Implementation (Crucial for Trustworthiness): Run a parallel well with Verapamil (1 µM) as a high-clearance positive control. Validation Check: If Verapamil does not degrade, the microsomes are inactive, and the assay must be voided.

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: At t = 0, 15, 30, 60, and 120 minutes, transfer a 50 µL aliquot from the reaction well into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the half-life ( t1/2​ ) based on the log-linear decline of the parent compound area ratio.

References

  • Jones, P., Storer, R. I., Sabnis, Y. A., et al. (2017). Design and Synthesis of a Pan-Janus Kinase Inhibitor Clinical Candidate (PF-06263276) Suitable for Inhaled and Topical Delivery for the Treatment of Inflammatory Diseases of the Lungs and Skin. Journal of Medicinal Chemistry.[Link]

  • Sparkes, E., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.[Link]

  • Kong, W., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions. Molecules (MDPI).[Link]

Comparative

Cross-validation of 4,6-Difluoro-1H-indazole-3-carbonitrile high-throughput screening assays

An In-Depth Guide to the Cross-Validation of High-Throughput Screening Assays for 4,6-Difluoro-1H-indazole-3-carbonitrile In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, formin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Cross-Validation of High-Throughput Screening Assays for 4,6-Difluoro-1H-indazole-3-carbonitrile

In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] The compound 4,6-Difluoro-1H-indazole-3-carbonitrile represents a promising starting point for medicinal chemistry campaigns, necessitating robust and reliable high-throughput screening (HTS) to identify initial hits. However, the integrity of an HTS campaign is wholly dependent on the quality of the underlying assay. A failure to rigorously validate an assay can lead to wasted resources, chasing false positives, or discarding valuable false negatives.[3][4]

This guide provides a comprehensive framework for the cross-validation of HTS assays for 4,6-Difluoro-1H-indazole-3-carbonitrile. We will move beyond a single-assay mindset and instead detail a cross-validation strategy that pairs a primary biochemical assay with an orthogonal, cell-based confirmation assay. This approach is designed to build confidence in screening hits by ensuring they are active against the purified target and demonstrate on-target activity in a more physiologically relevant environment.[5][6] For the purposes of this guide, we will hypothesize that 4,6-Difluoro-1H-indazole-3-carbonitrile and its analogs are being screened for inhibitory activity against a protein kinase, a common target class for indazole-based compounds.[2][7]

The Imperative of Orthogonal Cross-Validation

The core principle of cross-validation is to test a hypothesis—in this case, compound activity—using two distinct methods that are not subject to the same artifacts.[8][9] A primary screen might generate hundreds of "hits," but many of these can be artifacts of the assay technology itself. For instance, in fluorescence-based assays, compounds that are inherently fluorescent or that quench fluorescence can appear as false positives or negatives.[10]

By confirming hits with a secondary, orthogonal assay, we can effectively triage these artifacts. A true hit should demonstrate activity in both a simplified, biochemical context and a complex cellular milieu. Discrepancies in activity between the two systems are not failures, but rather data points that provide valuable insights into a compound's properties, such as cell permeability or off-target effects.[11]

Below is a logical workflow for a robust HTS cross-validation campaign.

HTS_Workflow cluster_0 Primary Screening Campaign cluster_1 Hit Confirmation & Triage cluster_2 Orthogonal Cross-Validation Compound_Library Compound Library (e.g., 100,000+ compounds) Primary_HTS Primary HTS: Biochemical Assay (Fluorescence Polarization) Compound_Library->Primary_HTS Primary_Hits Initial Hit Identification (Activity > Threshold) Primary_HTS->Primary_Hits Dose_Response Dose-Response Confirmation (Calculate IC50 in Primary Assay) Primary_Hits->Dose_Response Confirmed_Hits Confirmed Biochemical Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Assay: Cell-Based (e.g., Phospho-Protein Assay) Confirmed_Hits->Secondary_Assay Validated_Hits Validated, Cell-Active Hits (Confirmed Mechanism) Secondary_Assay->Validated_Hits SAR_Studies SAR_Studies Validated_Hits->SAR_Studies Advance to Structure-Activity Relationship (SAR)

Caption: High-level workflow for HTS cross-validation.

Assay 1 (Primary Screen): Fluorescence Polarization (FP) Binding Assay

Fluorescence Polarization is an ideal technology for primary HTS.[12] It is a homogeneous (no-wash) biochemical assay that measures the binding of a small, fluorescently-labeled ligand (tracer) to a larger protein target.[13][14] When the small tracer is unbound, it tumbles rapidly in solution, depolarizing emitted light. When bound to the large protein, its tumbling slows dramatically, and the emitted light remains polarized. A test compound that binds to the target protein will displace the tracer, causing a decrease in fluorescence polarization.

Causality Behind Method Selection:

  • Speed and Cost: FP assays are fast, require few steps, and are amenable to miniaturization (384- or 1536-well plates), reducing reagent costs.[10][12]

  • Direct Binding: This assay directly measures binding to the target protein, providing a clear mechanistic starting point.[6]

  • Robustness: When properly optimized, FP assays yield high Z' factors, a statistical indicator of assay quality.[15]

Detailed Protocol: Kinase FP Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer suitable for the kinase (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT). The inclusion of DTT is critical to prevent protein oxidation.

    • Kinase Stock: Dilute the purified kinase enzyme in Assay Buffer to a working concentration of 2X the final desired concentration. The optimal concentration must be determined empirically but should be sufficient to bind 50-80% of the tracer.[12]

    • Tracer Stock: Prepare a fluorescently-labeled ATP-competitive tracer in Assay Buffer at 2X its final concentration (typically low nanomolar, near its Kd).

    • Test Compound Plates: Serially dilute 4,6-Difluoro-1H-indazole-3-carbonitrile and other library compounds in 100% DMSO. Then, dilute them into Assay Buffer to create intermediate plates for transfer into the final assay plate. The final DMSO concentration should be kept constant and low (≤0.5%) to avoid impacting the assay.[3]

  • Assay Execution (384-well format):

    • Add 5 µL of test compound solution to the appropriate wells of a low-volume, non-binding black microplate.

    • Add 5 µL of the 2X Kinase Stock to all wells except the "no enzyme" controls. Add 5 µL of Assay Buffer to these control wells.

    • Incubate for 15 minutes at room temperature to allow compound-protein binding to approach equilibrium.

    • Add 10 µL of the 2X Tracer Stock to all wells. The final volume is now 20 µL.

    • Incubate for at least 60 minutes at room temperature, protected from light. The stability of the signal should be confirmed during assay development.[3]

    • Read the plate on a microplate reader equipped with appropriate filters for fluorescence polarization.

  • Controls:

    • High Control (Maximum Polarization): Kinase + Tracer + Vehicle (DMSO). This represents no inhibition.

    • Low Control (Minimum Polarization): Tracer + Vehicle (DMSO) in buffer (no kinase). This represents 100% inhibition.

Assay 2 (Orthogonal Validation): Cell-Based Phospho-Protein Assay

To confirm that hits from the primary screen are not biochemical artifacts and are active in a cellular context, we use a cell-based assay. This type of assay measures the compound's ability to inhibit the kinase inside a living cell, which inherently tests for cell membrane permeability and stability in the cytoplasm.[11][16] A common method is to measure the phosphorylation of a known downstream substrate of the target kinase.

Causality Behind Method Selection:

  • Physiological Relevance: This assay format confirms target engagement in a living system, a critical step before committing to further medicinal chemistry.[4][5]

  • Filters Out Artifacts: It eliminates hits from the FP screen that were due to fluorescence interference or non-specific binding modes not relevant in a cell.

  • Provides Mechanistic Insight: A positive result strongly suggests the compound works through the intended intracellular pathway.

Detailed Protocol: Cell-Based Kinase Phosphorylation Assay (HTRF)
  • Cell Culture and Plating:

    • Culture a cell line known to have an active signaling pathway involving the target kinase.

    • Seed the cells into 384-well tissue culture-treated plates at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the confirmed hits from the FP screen (and controls) for a predetermined time (e.g., 1-2 hours). This incubation allows the compound to enter the cells and inhibit the kinase.

  • Cell Lysis and Detection:

    • Remove the media and add a lysis buffer containing a pair of HTRF (Homogeneous Time-Resolved Fluorescence) antibodies:

      • Antibody 1: Recognizes the total (phosphorylated and unphosphorylated) downstream protein, labeled with a donor fluorophore (e.g., Europium cryptate).

      • Antibody 2: Specifically recognizes the phosphorylated form of the downstream protein, labeled with an acceptor fluorophore (e.g., d2).

    • Incubate the lysate with the antibodies according to the manufacturer's protocol.

    • If the kinase is active, the substrate is phosphorylated, bringing the donor and acceptor antibodies into close proximity and generating a FRET signal. If the compound inhibits the kinase, the substrate is not phosphorylated, and the signal is reduced.

    • Read the plate on an HTRF-compatible microplate reader.

Data Analysis and Acceptance Criteria

For an HTS campaign to be successful, assays must meet stringent quality control standards.[17] The following metrics should be calculated for both the primary and secondary assays.

ParameterDescriptionTypical Acceptance CriteriaRationale
Z'-Factor A measure of the statistical separation between the high and low controls. It accounts for both the dynamic range and data variation.[15]Z' ≥ 0.5An excellent Z' factor indicates a robust assay with a low probability of false positives or negatives.[15]
Signal-to-Background (S/B) The ratio of the mean of the high control signal to the mean of the low control signal.≥ 3A sufficient window is needed to clearly distinguish hits from background noise.
Coefficient of Variation (%CV) The ratio of the standard deviation to the mean of the controls, expressed as a percentage.≤ 15%Low %CV indicates good reproducibility and precision of the measurements.[17]
DMSO Tolerance The effect of the compound solvent on the assay signal.≤10% signal change at screening concentrationEnsures that the vehicle itself is not causing an artifactual signal change.[3]
Cross-Validation Data Interpretation: A Hypothetical Example

Below is a table summarizing potential outcomes for three hypothetical hits from the primary screen for 4,6-Difluoro-1H-indazole-3-carbonitrile.

Compound IDPrimary FP Assay IC₅₀ (nM)Secondary Cell Assay IC₅₀ (nM)Interpretation & Next Steps
Hit A 50150Validated Hit. Excellent biochemical potency that translates to cellular activity. The slight drop in potency is expected due to cellular factors. Decision: Advance to SAR.
Hit B 75>10,000Probable Artifact/Permeability Issue. Potent in the biochemical assay but inactive in cells. This could be due to assay interference (e.g., fluorescence) or poor cell permeability. Decision: Deprioritize or investigate permeability.
Hit C 8,0009,500Weak but Consistent Hit. The compound shows weak activity in both assays. While not a potent hit, the consistency suggests on-target activity. Decision: Consider for scaffold hopping or SAR if chemical series is promising.

This cross-validation approach provides a robust, data-driven framework for decision-making. By combining a high-throughput biochemical screen with a lower-throughput, physiologically relevant cellular assay, researchers can focus their resources on compounds that have the highest probability of translating into meaningful therapeutic candidates. This self-validating system ensures that the hits advancing to lead optimization are not only potent but also mechanistically sound.

References

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 24). Technology Networks. [Link]

  • Jud, A. M., et al. (2014). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC. [Link]

  • How Do You Validate an Assay for High-Throughput Screening? (2026, March 3). BellBrook Labs. [Link]

  • García-Jiménez, C., et al. (2023). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PMC. [Link]

  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. [Link]

  • Auld, D. S., et al. (2015, June 3). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs. [Link]

  • HTS Assay Validation. (2012, May 1). NCBI Bookshelf. [Link]

  • Vuori, K., et al. (2019, July 8). What is the current value of fluorescence polarization assays in small molecule screening? Expert Opinion on Drug Discovery. [Link]

  • What Are the Types of Biochemical Assays Used in Drug Discovery? (2025, April 21). Patsnap Synapse. [Link]

  • Zhang, J. H., et al. (2018). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

  • Li, S., et al. (2021, March 15). A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors. PubMed. [Link]

  • Cross-validation (statistics). Wikipedia. [Link]

  • Fluorescence Polarization in GPCR Research. (2025, August 27). Dr. GPCR Ecosystem. [Link]

  • Nasir, M. S., & Jolley, M. E. (2002). Fluorescence Polarization Immunoassays and Related Methods for Simple, High-throughput Screening of Small Molecules. ResearchGate. [Link]

  • Assay Development for High-Throughput Screening: Best Practices. (2026, March 24). Technology Networks. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Wang, Y., et al. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. [Link]

  • Wang, Y., et al. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. [Link]

  • Preparation of 1H-Indazole-3-carbonitrile. (2020, October 16). Organic Syntheses. [Link]

  • Method for preparing 1H-indazole derivative.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,6-Difluoro-1H-indazole-3-carbonitrile

The core tenets of this guide are built upon the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory compliance. The causality behind each step is explained to ensure a d...

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Author: BenchChem Technical Support Team. Date: April 2026

The core tenets of this guide are built upon the principles of minimizing exposure, preventing environmental contamination, and adhering to regulatory compliance. The causality behind each step is explained to ensure a deep understanding of the "why" behind the "how," fostering a culture of safety and responsibility in the laboratory.

Hazard Assessment and Risk Mitigation: Understanding the Compound

4,6-Difluoro-1H-indazole-3-carbonitrile's structure suggests several potential hazards. The indazole core, based on data from similar molecules like 1H-Indazole-3-carboxylic acid, is likely to be an irritant to the skin, eyes, and respiratory system[1]. The presence of fluorine atoms can enhance the compound's biological activity and may contribute to its persistence in the environment. The nitrile group (-CN) is a notable feature, as some nitrile compounds can be toxic.

Immediate Safety Precautions:

  • Personal Protective Equipment (PPE): Always handle 4,6-Difluoro-1H-indazole-3-carbonitrile in a well-ventilated fume hood. Wear appropriate PPE, including:

    • Nitrile gloves (ensure they are rated for the solvents being used).

    • Safety goggles with side shields or a face shield.

    • A lab coat.

  • Spill Management: In the event of a spill, immediately evacuate the area and alert your institution's environmental health and safety (EHS) office. Small spills can be absorbed with an inert material (e.g., vermiculite, sand) and collected into a sealed, labeled container for hazardous waste disposal.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 4,6-Difluoro-1H-indazole-3-carbonitrile is to treat it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in general waste.

Step 1: Segregation of Waste Streams

Proper segregation is critical to prevent accidental and dangerous chemical reactions.

  • Solid Waste:

    • Collect any solid 4,6-Difluoro-1H-indazole-3-carbonitrile, including any contaminated items like weighing paper or spatulas, in a dedicated, sealable, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE).

  • Liquid Waste:

    • Solutions containing 4,6-Difluoro-1H-indazole-3-carbonitrile should be collected in a separate, sealed, and labeled liquid hazardous waste container.

    • Be mindful of solvent compatibility. Do not mix aqueous and organic waste streams unless explicitly permitted by your EHS guidelines.

  • Contaminated Labware:

    • Disposable items such as pipette tips and nitrile gloves that have come into contact with the compound should be placed in a designated hazardous waste bag or container[2][3].

    • Non-disposable glassware should be decontaminated by rinsing with a suitable solvent, and the rinsate collected as hazardous liquid waste.

Step 2: Labeling of Hazardous Waste

Accurate and detailed labeling is a legal requirement and essential for the safety of waste handlers.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "4,6-Difluoro-1H-indazole-3-carbonitrile."

    • The approximate concentration and quantity.

    • The date of accumulation.

    • The name of the principal investigator or research group.

Step 3: Storage of Hazardous Waste

  • Store the sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.

  • Ensure secondary containment is in place to capture any potential leaks.

  • Do not store incompatible waste types together.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS office.

  • The waste will be transported to a licensed hazardous waste disposal facility. The most probable method of destruction for this compound is high-temperature incineration, which is effective for thermally stable fluorinated organic compounds[4].

Quantitative Data Summary

ParameterInformationSource
Hazard Class (Anticipated) Skin Irritant, Eye Irritant, Respiratory Irritant[1]
Recommended PPE Nitrile gloves, safety goggles, lab coat[1]
Disposal Route Approved Hazardous Waste Disposal Plant[1]

Experimental Workflow: Disposal Decision Tree

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with 4,6-Difluoro-1H-indazole-3-carbonitrile.

DisposalWorkflow cluster_waste Waste Generation cluster_assessment Waste Assessment cluster_disposal Disposal Path cluster_final Final Steps Waste Material Contaminated with 4,6-Difluoro-1H-indazole-3-carbonitrile IsSolid Is the waste solid? Waste->IsSolid IsLiquid Is the waste liquid? IsSolid->IsLiquid No SolidWaste Collect in Labeled Solid Hazardous Waste Container IsSolid->SolidWaste Yes IsLabware Is it contaminated labware? IsLiquid->IsLabware No LiquidWaste Collect in Labeled Liquid Hazardous Waste Container IsLiquid->LiquidWaste Yes Decontaminate Decontaminate Glassware (Collect Rinsate) IsLabware->Decontaminate Yes (Glassware) DisposeLabware Dispose in Labeled Solid Hazardous Waste Container IsLabware->DisposeLabware Yes (Disposables) Store Store in Satellite Accumulation Area SolidWaste->Store LiquidWaste->Store Decontaminate->LiquidWaste DisposeLabware->Store EHS Contact EHS for Pickup and Disposal Store->EHS

Caption: Disposal workflow for 4,6-Difluoro-1H-indazole-3-carbonitrile.

References

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
  • Fisher Scientific. (2009, April 29). Safety Data Sheet: 1H-Indazole-3-carboxylic acid.
  • TCI Chemicals. (2025, January 8).
  • PubChem. (2026, January 24). 4-Fluoro-3-formyl-1H-indazole-7-carbonitrile. Retrieved from [Link]

  • MilliporeSigma. (2025, October 7).
  • Merck Millipore. (n.d.).
  • Chemical Substance Information. (n.d.). 5,6-DIFLUORO-1H-INDAZOLE-3-CARBONITRILE.
  • NextSDS. (n.d.). 4,6-Difluoro-1H-indazole — Chemical Substance Information. Retrieved from [Link]

  • Organic Syntheses. (2020, October 16).
  • PubChem. (n.d.). 1H-Indazole. Retrieved from [Link]

  • PubChem. (n.d.). 4,6-Difluoro-1H-indole-2,3-dione. Retrieved from [Link]

  • Veterinary Sustainability Alliance. (n.d.). Nitrile gloves.
  • MDPI. (2025, January 21). Sustainable Management of Nitrile Butadiene Rubber Waste Through Pyrolysis.
  • Department of Materials, University of Oxford. (n.d.). Hazardous Waste.
  • RSC Publishing. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems.
  • PMC. (2022, November 13). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems.
  • FUJIFILM Wako Chemicals. (n.d.).
  • Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • European Chemicals Agency (ECHA). (n.d.). 6-Methoxy-1H-indazole-3-carbonitrile. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Identity - 6-Methoxy-1H-indazole-3-carbonitrile.
  • SciSpace. (2007, April 10). The structure of fluorinated indazoles: the effect of the replacement of a H by a F atom on the supramolecular structure of NH-i.
  • MDPI. (2023, December 20). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SN Ar Reactions.
  • ResearchGate. (2026, March 18).

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Handling

A Senior Scientist's Guide to Personal Protective Equipment for Handling 4,6-Difluoro-1H-indazole-3-carbonitrile

As researchers and drug development professionals, our work with novel chemical entities like 4,6-Difluoro-1H-indazole-3-carbonitrile pushes the boundaries of science. This compound, with its fluorinated indazole core, r...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 4,6-Difluoro-1H-indazole-3-carbonitrile pushes the boundaries of science. This compound, with its fluorinated indazole core, represents a class of molecules with significant potential in medicinal chemistry due to favorable metabolic stability and binding affinity.[1] However, innovation and safety must be inextricably linked. The "privilege" of working with such structures demands a rigorous, proactive approach to safety.

This guide moves beyond a simple checklist. It provides a comprehensive operational and disposal plan, grounded in the principles of chemical causality and risk mitigation. Our goal is to empower you with the knowledge to handle this and similar compounds not just safely, but with the confidence that comes from deep procedural understanding.

Hazard Assessment: The 'Why' Behind the Protocol

While a specific, comprehensive toxicological profile for 4,6-Difluoro-1H-indazole-3-carbonitrile may not be publicly available, we can infer its potential hazards by examining its structural motifs and data from analogous compounds. This proactive assessment is the cornerstone of laboratory safety.

  • Structural Alerts: The molecule is a fluorinated aromatic heterocycle containing a nitrile group.

    • Indazole Core: Many biologically active indazole derivatives are known, and some can exhibit toxicity.[2]

    • Fluorination: The presence of fluorine atoms can significantly alter a molecule's biological activity and reactivity.[3][4][5]

    • Nitrile Group (-CN): While the primary risk from this compound is not cyanide poisoning, the nitrile functional group is a reactive handle and contributes to the overall hazard profile.

  • Analog Data: Safety Data Sheets (SDS) for structurally similar compounds provide critical insights. For example, 4,6-Difluoro-3-iodo-1H-indazole is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and a respiratory tract irritant.[6] Another related indazole derivative carries similar warnings.

Based on this analysis, we must assume 4,6-Difluoro-1H-indazole-3-carbonitrile presents the following immediate risks:

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Oral Toxicity Harmful if swallowed.[6][7]Ingestion
Skin Corrosion/Irritation Causes skin irritation upon contact.[6][7]Dermal
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[6][8]Eyes
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[6]Inhalation

The Core Ensemble: Selecting Your Personal Protective Equipment

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task and the associated risk of exposure. The following table outlines the minimum required PPE for handling 4,6-Difluoro-1H-indazole-3-carbonitrile.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Weighing Solid Compound Double Nitrile GlovesChemical Splash Goggles & Face ShieldLong-Sleeved Lab CoatN95 Respirator (or higher)
Preparing Solutions (in fume hood) Double Nitrile GlovesChemical Splash GogglesLong-Sleeved Lab Coat, Chemical-Resistant Apron[9][10]Not required if performed correctly in a certified fume hood.
Running Reaction/Analysis Nitrile GlovesSafety Glasses with Side Shields (minimum), Goggles advised.[10]Long-Sleeved Lab CoatNot required if performed in a closed system or fume hood.
Handling Spills Heavy-Duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles & Face ShieldChemical-Resistant Suit or Coveralls[11]Air-Purifying Respirator with appropriate cartridges.
Causality Behind PPE Choices:
  • Hand Protection: Double-gloving with nitrile gloves provides a robust barrier against dermal absorption.[12] The outer glove absorbs the initial contamination, while the inner glove protects the skin during the critical doffing (removal) process. Nitrile is selected for its broad chemical resistance.[13][14]

  • Eye and Face Protection: Because the compound is a solid that can create dust and an eye irritant, chemical splash goggles are mandatory when direct handling occurs.[6] A face shield is added during weighing operations to protect the entire face from airborne particles.[11][15]

  • Body Protection: A standard lab coat protects against minor splashes. A chemical-resistant apron worn over the lab coat is essential when handling stock solutions, as it prevents soak-through from larger volume spills.[9][10]

  • Respiratory Protection: The primary inhalation risk is from fine powders becoming airborne during weighing.[6] An N95 respirator effectively filters these particulates. All weighing of this compound should be performed in a ventilated enclosure (e.g., a powder hood or fume hood) to minimize aerosolization.

Procedural Guidance: From Lab Bench to Waste Drum

A safe outcome is dictated by a safe process. The following workflow integrates PPE use into the handling, operational, and disposal stages.

Experimental Workflow

G cluster_prep 1. Pre-Handling cluster_handling 2. Active Handling (in Fume Hood) cluster_post 3. Post-Handling & Decontamination prep1 Verify fume hood certification and airflow. prep2 Locate and test eyewash and safety shower. prep1->prep2 prep3 Inspect all PPE for defects (rips, cracks). prep2->prep3 prep4 Don inner gloves, lab coat, respirator, and goggles. prep3->prep4 h1 Don outer gloves and face shield. prep4->h1 h2 Weigh compound onto creased weigh paper. h1->h2 h3 Carefully transfer solid to reaction vessel. h2->h3 h4 Add solvent slowly to avoid splashing. h3->h4 p1 Wipe down external surfaces (vials, balance) with appropriate solvent. h4->p1 p2 Dispose of contaminated wipes in hazardous waste. p1->p2 p3 Doff PPE in correct order (see disposal diagram). p2->p3 p4 Wash hands thoroughly with soap and water. p3->p4

Caption: A step-by-step workflow for safely handling the compound.

Decontamination & Disposal: Closing the Loop Safely

Improper disposal of contaminated materials is a common source of laboratory exposure. All materials that come into contact with 4,6-Difluoro-1H-indazole-3-carbonitrile must be treated as hazardous waste.

Key Disposal Principles:
  • Segregation is Paramount: Never mix waste streams. Contaminated nitrile gloves, paper towels, and pipette tips should be placed in a dedicated, clearly labeled solid hazardous waste container.[12] Do not place them in general trash or standard recycling bins.[13][16]

  • Contaminated PPE is Hazardous Waste: Once used, PPE is considered hazardous waste and must be disposed of accordingly.[17] This prevents the spread of contamination.[17]

  • Professional Disposal: All chemical waste must be disposed of through a licensed environmental waste contractor in accordance with local and national regulations.[12]

PPE Doffing and Disposal Workflow

G cluster_doffing Doffing (Removing) PPE start Procedure Complete d1 Remove outer gloves. Pinch one wrist and peel off, turning inside-out. start->d1 waste_bin Designated Solid Hazardous Waste Bin end Wash Hands d1->waste_bin Dispose d2 Slide ungloved finger under the wrist of the remaining outer glove and peel off. d1->d2 d2->waste_bin Dispose d3 Remove face shield and/or apron. d2->d3 d4 Remove lab coat. d3->d4 d5 Remove goggles. d4->d5 d6 Remove respirator. d5->d6 d7 Remove inner gloves using the same technique as outer gloves. d6->d7 d7->waste_bin Dispose d7->end

Caption: The correct sequence for removing and disposing of PPE.

By adhering to these detailed protocols, researchers can confidently and safely work with 4,6-Difluoro-1H-indazole-3-carbonitrile, ensuring that scientific advancement and personal safety proceed hand-in-hand.

References

  • Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?
  • Abbas, S. Y., et al. (n.d.). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC.
  • Unisan. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?
  • ResearchGate. (n.d.).
  • Veterinary Sustainability Alliance. (n.d.). Nitrile gloves.
  • TerraCycle. (2026, March 12). Safe Disposal and Recycling of Nitrile Gloves.
  • NUS Medicine. (2016, March 16). Chemical Waste Disposal.
  • Fisher Scientific. (2009, April 29). SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid.
  • CymitQuimica. (2024, November 1). SAFETY DATA SHEET - 4,6-Difluoro-3-iodo-1H-indazole.
  • MilliporeSigma. (2025, October 7).
  • SA Grain. (2023, August 31). A few less obvious guidelines for handling plant protection products.
  • TCI Chemicals. (2025, January 8).
  • University of Florida IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides.
  • Wood, D. M., et al. (2017, October 16).
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
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  • University of Missouri Extension. (2000, December 1). Personal Protective Equipment for Working With Pesticides.
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  • Chemical Reviews. (2020, December 31).
  • BenchChem. (n.d.). 3-Amino-4,6-difluoro-1H-indazole: A Technical Guide to Solubility and Stability.

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